3,6-Dibromo-2-chlorotoluene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQPQNDEZNBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661543 | |
| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-62-5 | |
| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromo-2-chlorotoluene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3,6-dibromo-2-chlorotoluene, a key halogenated aromatic intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the strategic synthesis, physicochemical properties, and diverse applications of this versatile compound.
Strategic Synthesis of this compound
The primary route to this compound is through the electrophilic bromination of 2-chlorotoluene. The regioselectivity of this reaction is governed by the directing effects of the chloro and methyl substituents on the aromatic ring.
Understanding the Directing Effects
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of incoming electrophiles. In the case of 2-chlorotoluene, we have two directing groups:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group. It donates electron density to the ring, making it more susceptible to electrophilic attack at the positions ortho and para to it.
-
Chloro Group (-Cl): A deactivating, ortho-, para- directing group. While it withdraws electron density through induction, it can donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions.
The interplay of these competing directing effects is crucial in achieving the desired 3,6-dibromo isomer. The methyl group strongly activates the positions ortho (position 3) and para (position 5) to it. The chloro group directs to its ortho (position 3) and para (position 6) positions. The convergence of these directing effects on position 3, and the strong activation towards position 6 by the chloro group's para-directing effect, makes the formation of the 3,6-dibromo isomer feasible.
Proposed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound from 2-chlorotoluene.
Materials:
-
2-chlorotoluene
-
Iron powder (catalyst)
-
Bromine
-
Dichloromethane (solvent)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in a heating mantle.
-
Charge Reactants: To the flask, add 2-chlorotoluene and a catalytic amount of iron powder. Dissolve the mixture in dichloromethane.
-
Bromination: From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for several hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. Quench the excess bromine by slowly adding a saturated sodium bisulfite solution until the red color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, likely a mixture of isomers, can be purified by recrystallization from a suitable solvent system, such as hexanes, to isolate the desired this compound isomer. Column chromatography can also be employed for more precise separation[1].
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [2][3] |
| CAS Number | 1000573-62-5 | [3] |
| Molecular Formula | C₇H₅Br₂Cl | [2][3] |
| Molecular Weight | 284.37 g/mol | [2][3] |
| Predicted Boiling Point | 278.5±35.0 °C | [2] |
| Predicted Density | 1.895±0.06 g/cm³ | [2] |
| Predicted logP | ~4.7 | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a singlet for the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 1,2,3,4-tetrasubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, providing confirmation of the elemental composition.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and materials science sectors.
Cross-Coupling Reactions
The bromine atoms at positions 3 and 6 are susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can introduce aryl or vinyl groups, leading to the formation of biaryl structures. These motifs are prevalent in many biologically active molecules and functional materials[2].
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, providing access to substituted anilines and other nitrogen-containing compounds that are important intermediates in drug discovery[2].
-
Sonogashira Coupling: The coupling with terminal alkynes yields substituted alkynylarenes, which are versatile intermediates for further transformations.
Synthesis of Pharmaceutical Intermediates
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The strategic placement of the halogen atoms allows for selective functionalization, enabling the construction of intricate molecular architectures required for targeted drug design.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry. A thorough understanding of its synthesis, rooted in the principles of electrophilic aromatic substitution, and its reactivity in cross-coupling reactions, opens avenues for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers and scientists to effectively utilize this versatile compound in their work.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process for this compound.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-2-chlorotoluene
This guide provides a comprehensive analysis of the key spectroscopic data for 3,6-Dibromo-2-chlorotoluene, a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive models and data from analogous structures to offer a robust framework for the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and established best practices, ensuring scientific integrity and practical utility for researchers and scientists.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₅Br₂Cl) is a substituted toluene molecule with a unique substitution pattern that gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity in a research or manufacturing setting. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation of each.
Introduction: Unveiling a Versatile Halogenated Building Block
An In-depth Technical Guide to 3,6-Dibromo-2-chlorotoluene
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a polysubstituted aromatic compound that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its specific arrangement of three halogen atoms—two bromine and one chlorine—on a toluene scaffold provides multiple, distinct reaction sites. This unique reactivity profile makes it a valuable precursor for creating complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. The bromine atoms, being more reactive in typical cross-coupling reactions than the chlorine atom, allow for selective and sequential functionalization. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively integrate this compound into their discovery and development workflows.
Core Chemical and Physical Properties
A precise understanding of the compound's fundamental properties is critical for its effective use in experimental design, from solvent selection to reaction condition optimization.
Chemical Identity
The compound is unambiguously identified by several key metrics, ensuring clarity and precision in research and procurement.
| Identifier | Value | Source |
| CAS Number | 1000573-62-5 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂Cl | [4][5] |
| Molecular Weight | 284.37 g/mol | [4][5] |
| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [4] |
| Common Names | This compound; 2-Chloro-3,6-dibromotoluene | [2][6] |
| SMILES | ClC1=C(C)C(=CC=C1Br)Br | [4] |
| InChI | InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | [4] |
Physicochemical Data
The physicochemical properties influence the compound's behavior in different environments, which is crucial for designing reaction setups and purification protocols. Note that many of these values are derived from computational QSAR modeling due to limited experimental data.[4]
| Property | Predicted Value | Significance in Research |
| Boiling Point | 278.5 ± 35.0 °C | Defines distillation parameters for purification. |
| Density | 1.895 ± 0.06 g/cm³ | Useful for mass-to-volume calculations in reaction setup. |
| Partition Coefficient (XLogP3) | ~4.7 | Indicates high lipophilicity, suggesting good solubility in non-polar organic solvents.[4] |
Synthesis, Purification, and Quality Control
Commercial availability of this compound is typically at 95% purity, with suppliers like Oakwood Chemicals and Fluorochem offering various quantities.[1][4] The industrial production workflow involves synthesis followed by rigorous purification and quality control to ensure batch-to-batch consistency.
References
IUPAC name for 3,6-Dibromo-2-chlorotoluene
An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-3-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,4-dibromo-2-chloro-3-methylbenzene, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The guide will cover its precise nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectroscopic characterization, and key applications, particularly its role as a versatile building block in cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature and Physicochemical Properties
While commonly referred to as 3,6-Dibromo-2-chlorotoluene, the systematic IUPAC name for this compound is 1,4-Dibromo-2-chloro-3-methylbenzene [1]. Adherence to IUPAC nomenclature is crucial for unambiguous scientific communication.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [1] |
| Common Name | This compound | [1] |
| CAS Number | 1000573-62-5 | [1] |
| Molecular Formula | C₇H₅Br₂Cl | [1] |
| Molecular Weight | 284.38 g/mol | |
| Predicted Boiling Point | 278.5 ± 35.0 °C | |
| Predicted Density | 1.895 ± 0.06 g/cm³ | |
| Predicted LogP | 4.2 | [1] |
The high LogP value indicates significant lipophilicity, a property often manipulated in drug design to influence membrane permeability and bioavailability.
Synthesis of 1,4-Dibromo-2-chloro-3-methylbenzene
The synthesis of 1,4-dibromo-2-chloro-3-methylbenzene is most effectively achieved through the electrophilic aromatic substitution of 2-chlorotoluene. The methyl group is an ortho-, para-director; however, the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The positions ortho and para to the methyl group are 2, 4, and 6. The position 2 is already substituted with chlorine. Therefore, bromination is directed to positions 4 and 6 (which correspond to positions 1 and 3 in the IUPAC name of the final product, with the methyl group at position 3).
Proposed Synthetic Protocol
This protocol describes the dibromination of 2-chlorotoluene using bromine and a Lewis acid catalyst.
Materials:
-
2-Chlorotoluene
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, dissolve 2-chlorotoluene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.
-
Add liquid bromine (2.2 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a base trap.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to yield pure 1,4-dibromo-2-chloro-3-methylbenzene.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism[2][3][4][5][6]. The Lewis acid, FeBr₃, polarizes the Br-Br bond, creating a potent electrophile, which is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.
Caption: Mechanism of Electrophilic Bromination.
Spectroscopic Characterization
Structural elucidation and confirmation of 1,4-dibromo-2-chloro-3-methylbenzene are achieved through a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
Predicted NMR data provides valuable insight into the electronic environment of the protons and carbons.
Predicted ¹H NMR (CDCl₃):
-
~δ 7.5-7.7 ppm (d, 1H) : Aromatic proton.
-
~δ 7.3-7.5 ppm (d, 1H) : Aromatic proton.
-
~δ 2.4-2.6 ppm (s, 3H) : Methyl group protons.
Predicted ¹³C NMR (CDCl₃):
-
~δ 138-140 ppm : Quaternary aromatic carbon.
-
~δ 134-136 ppm : Quaternary aromatic carbon.
-
~δ 132-134 ppm : Aromatic CH.
-
~δ 130-132 ppm : Aromatic CH.
-
~δ 127-129 ppm : Quaternary aromatic carbon.
-
~δ 124-126 ppm : Quaternary aromatic carbon.
-
~δ 21-23 ppm : Methyl carbon.
Mass Spectrometry
The mass spectrum is expected to show a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[7][8].
-
Molecular Ion (M⁺): A complex cluster of peaks around m/z 282, 284, 286, and 288, reflecting the different isotopic combinations of the two bromine and one chlorine atoms.
-
Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺)[9][10][11].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for a substituted aromatic compound[5][8][12][13][14][15][16][17][18].
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~900-800 cm⁻¹: C-H out-of-plane bending, indicative of the tetrasubstituted benzene ring.
Applications in Organic Synthesis and Drug Discovery
The strategic placement of three halogen atoms on the toluene scaffold makes 1,4-dibromo-2-chloro-3-methylbenzene a highly valuable intermediate.
Suzuki-Miyaura Cross-Coupling Reactions
The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and selective formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and materials science.
Caption: Suzuki-Miyaura Coupling Workflow.
Role in Medicinal Chemistry
Halogenated organic compounds are pivotal in modern drug development[12][15][16]. The incorporation of halogens can significantly influence a molecule's:
-
Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.
1,4-Dibromo-2-chloro-3-methylbenzene serves as a versatile scaffold for the synthesis of novel therapeutic agents, allowing for the introduction of various functionalities through its reactive bromine sites.
Safety and Handling
1,4-Dibromo-2-chloro-3-methylbenzene is a chemical intermediate and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Dibromo-2-chloro-3-methylbenzene is a valuable and versatile halogenated building block in organic synthesis. Its defined structure and multiple reactive sites make it a key intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.
References
- 1. PROSPRE [prospre.ca]
- 2. app.nmrium.com [app.nmrium.com]
- 3. Visualizer loader [nmrdb.org]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. youtube.com [youtube.com]
- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to 3,6-Dibromo-2-chlorotoluene: Molecular Structure, Characteristics, and Synthetic Utility
This guide provides an in-depth analysis of 3,6-Dibromo-2-chlorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its fundamental properties, molecular architecture, spectroscopic signature, and its versatile applications as a chemical intermediate. The insights provided herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this compound in their research endeavors.
Core Identity and Physicochemical Properties
This compound is a polysubstituted aromatic hydrocarbon. Its unique substitution pattern, featuring three halogen atoms and a methyl group, imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules.[1][2] It is often utilized as an intermediate in the creation of pharmaceuticals and other fine chemicals.[3]
A summary of its key identifiers and computed physicochemical properties is presented below.[1]
| Identifier | Value | Reference |
| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [1] |
| CAS Number | 1000573-62-5 | [4] |
| Molecular Formula | C₇H₅Br₂Cl | [5] |
| Molecular Weight | 284.38 g/mol | [5] |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)Br | [1] |
| InChIKey | FTQQPQNDEZNBJI-UHFFFAOYSA-N | [3] |
| Predicted Boiling Point | 278.5 ± 35.0 °C | [1] |
| Predicted Density | 1.895 ± 0.06 g/cm³ | [1] |
| Predicted LogP | ~4.7 | [1] |
Molecular Architecture and Structural Analysis
The molecular structure of this compound is foundational to its chemical behavior. The benzene ring is substituted with a methyl group at position 1, a chlorine atom at position 2, and bromine atoms at positions 3 and 6.[1] This specific arrangement of substituents dictates the molecule's electronic properties and steric environment.
The electron-withdrawing nature of the halogen atoms (chlorine and bromine) deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methyl group has an activating effect. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, governs the regioselectivity of further chemical transformations. The planarity of the benzene ring allows for potential π-π stacking interactions in the solid state.[1]
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway
The directing effects of the substituents on the 2-chlorotoluene starting material are key. The methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director, albeit a deactivating one. The positions ortho and para to the methyl group are 3, 5, and 1 (occupied). The positions ortho and para to the chloro group are 3, 5, and 6. The combined directing effects strongly favor substitution at positions 3 and 5, with position 6 also being activated. To achieve the 3,6-dibromo substitution pattern, a strong brominating agent and a Lewis acid catalyst would be necessary.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Disclaimer: This is a proposed protocol based on established chemical principles. It should be thoroughly tested and optimized in a controlled laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-chlorotoluene (1 equivalent) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, catalytic amount) to the flask.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]
Spectroscopic Characterization (Predicted)
While a publicly available, comprehensive set of spectra for this compound is limited, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the methyl protons (CH₃), likely in the range of 2.3-2.5 ppm.
-
Two doublets in the aromatic region (7.0-7.8 ppm) corresponding to the two aromatic protons at positions 4 and 5. These protons would exhibit coupling to each other.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.
-
One signal for the methyl carbon, typically in the aliphatic region (around 20 ppm).
-
Six signals for the aromatic carbons. The carbons directly attached to the halogens (C2, C3, C6) would be significantly influenced, with their chemical shifts appearing at characteristic downfield positions.
-
-
Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a cluster of peaks for the molecular ion around m/z 282, 284, 286, and 288, with a characteristic intensity pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show:
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations from the methyl group just below 3000 cm⁻¹.
-
C=C stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
-
C-Br and C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).
-
Reactivity and Applications in Drug Discovery
The primary utility of this compound in organic synthesis, particularly in the context of drug development, stems from the reactivity of its carbon-bromine bonds.[2] The bromine atoms are excellent leaving groups in various palladium-catalyzed cross-coupling reactions.[1]
This reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[2]
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids or esters to form biaryl structures. This is a cornerstone reaction for synthesizing compounds with extended aromatic systems.[1]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups. This is a powerful tool for building molecules with pharmacologically relevant amine moieties.[1]
The differential reactivity of the C-Br versus C-Cl bonds can potentially be exploited for selective, sequential cross-coupling reactions, further enhancing the synthetic utility of this intermediate.
Caption: Application of this compound in cross-coupling reactions.
Safety and Handling
Currently, there is no specific GHS classification data available for this compound.[3] Therefore, it should be handled with the care afforded to potentially hazardous chemical compounds. General safety precautions include:
-
Handling in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoiding contact with skin and eyes, and preventing inhalation or ingestion.[3]
-
Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined molecular structure that enables its use in a variety of powerful synthetic transformations. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable asset for researchers in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in the synthesis of novel and complex molecules.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-2-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful research and development. It is not merely about cataloging data points, but about comprehending the causality behind a substance's behavior. This guide on 3,6-Dibromo-2-chlorotoluene is structured to provide not just the "what," but the "why" and "how"—offering a deeper, more functional knowledge for the discerning scientist. We will delve into the structural nuances that dictate its properties, explore the experimental methodologies for their characterization, and discuss the implications for its application in synthesis and drug discovery. Every piece of information herein is presented with the aim of fostering scientific integrity and empowering researchers to make informed decisions.
Molecular Architecture and Chemical Identity
This compound, systematically named 1,4-dibromo-2-chloro-3-methylbenzene, is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl.[1] Its structure, characterized by a toluene backbone substituted with two bromine atoms and one chlorine atom, is the primary determinant of its chemical behavior and physical state.
The strategic placement of the halogen atoms on the benzene ring creates a unique electronic and steric environment. The electron-withdrawing nature of the bromine and chlorine atoms significantly influences the electron density of the aromatic ring, impacting its reactivity in various chemical transformations.
Key Identifiers:
-
IUPAC Name: 1,4-dibromo-2-chloro-3-methylbenzene[2]
-
CAS Number: 1000573-62-5[1]
-
Molecular Formula: C₇H₅Br₂Cl[1]
-
Molecular Weight: 284.37 g/mol [1]
-
SMILES: CC1=C(C=CC(=C1Cl)Br)Br[1]
Physicochemical Properties: A Quantitative Overview
A precise understanding of the physicochemical properties of this compound is paramount for its handling, application in reactions, and for predicting its fate in various systems. The following table summarizes the key known and predicted properties. It is important to note that while computational predictions offer valuable guidance, experimentally determined values are the gold standard for scientific rigor.
| Property | Value | Source | Notes |
| Molecular Weight | 284.37 g/mol | [1] | Calculated from the atomic weights of the constituent elements. |
| Physical State | Solid | [1] | As indicated by commercial suppliers. |
| Melting Point | Data not available | The absence of an experimentally determined melting point is a notable data gap. For a solid, this is a critical parameter for identification and purity assessment. | |
| Boiling Point | 278.5 ± 35.0 °C | [1] | This is a predicted value obtained through QSAR modeling. Experimental verification is recommended. |
| Density | 1.895 ± 0.06 g/cm³ | [1] | This is a predicted value. The high density is expected due to the presence of heavy bromine atoms. |
| Solubility | Data not available | While expected to be soluble in non-polar organic solvents due to its aromatic and halogenated nature, specific experimental solubility data in common solvents like toluene, dichloromethane, and ethers is lacking. | |
| LogP (Octanol-Water Partition Coefficient) | ~4.2 - 4.7 | [1][3] | This predicted high lipophilicity suggests a preference for non-polar environments and potential for bioaccumulation. |
Experimental Protocols for Physicochemical Characterization
To address the existing data gaps and ensure the highest level of scientific accuracy, the following experimental protocols are recommended for the comprehensive characterization of this compound.
Determination of Melting Point
The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting range typically indicates a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Profile Assessment
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, toluene, and hexane.
-
Procedure:
-
To a series of small test tubes, add approximately 10-20 mg of this compound.
-
To each tube, add 1 mL of a different solvent.
-
Agitate the tubes vigorously for 1-2 minutes at room temperature.
-
Visually inspect for dissolution.
-
-
Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, a gravimetric method can be employed where a saturated solution is prepared, the solvent evaporated, and the mass of the dissolved solid measured.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While commercial suppliers utilize techniques like GC-MS and NMR for quality control, detailed public data for this compound is scarce. The following outlines the expected spectroscopic features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the halogens will exhibit characteristic chemical shifts.
Methodology for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be a key feature. The M+2 and M+4 peaks will be prominent due to the natural abundance of the heavy isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the methyl group.
Methodology for GC-MS Analysis
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Procedure:
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer, where it is ionized and fragmented.
-
The mass-to-charge ratio of the ions is detected.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Absorptions: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching
-
Aromatic C=C stretching
-
C-H bending of the methyl group
-
C-Br and C-Cl stretching vibrations in the fingerprint region.
Methodology for FTIR Analysis
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or a Nujol mull.
-
Instrumentation: A Fourier-transform infrared spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Synthesis and Reactivity Insights
This compound is a valuable intermediate in organic synthesis. The bromine atoms, being good leaving groups, are particularly susceptible to participation in various cross-coupling reactions.
Potential Synthetic Applications:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst can be used to form new carbon-carbon bonds, leading to the synthesis of complex biaryl structures.[1]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[1]
-
Functional Group Interconversion: The bromine atoms can be replaced with other functional groups through nucleophilic aromatic substitution or metal-halogen exchange reactions.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis. While computational data provides a useful starting point for understanding its physicochemical properties, this guide highlights the critical need for comprehensive experimental characterization. The detailed protocols provided herein offer a roadmap for researchers to obtain the necessary data to confidently and safely utilize this compound in their work. A thorough understanding of its melting point, solubility, and spectroscopic fingerprint is not just an academic exercise but a prerequisite for robust and reproducible scientific outcomes.
References
3,6-Dibromo-2-chlorotoluene: A Technical Guide to Purity, Availability, and Quality Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3,6-Dibromo-2-chlorotoluene (CAS No. 1000573-62-5) is a halogenated aromatic compound of increasing interest as a building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates and complex molecules.[1][2] Its utility in cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, is predicated on the specific arrangement of its halogen substituents, which serve as reactive handles.[2] For researchers, scientists, and drug development professionals, the procurement of this reagent is not a trivial matter. The purity and isomeric consistency of the starting material are paramount, as impurities can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised integrity of the final compound and associated biological data. This guide provides an in-depth analysis of the commercial availability of this compound, details rigorous, field-proven protocols for its quality control, and explains the scientific rationale behind these validation steps.
Commercial Availability and Supplier Specifications
Sourcing high-quality starting materials is the foundational step of any successful synthesis campaign. This compound is available from several specialized chemical suppliers, typically synthesized in batches for research and development purposes.[1][2] While multiple vendors offer this compound, purity levels and available quantities can vary. The most commonly available purity grade is approximately 95%.[2][3][4] This level is often sufficient for initial exploratory work, but for sensitive applications such as catalyst development or late-stage pharmaceutical synthesis, in-house verification and potential repurification are strongly advised.
Below is a summary of representative commercial offerings. Researchers should always request a lot-specific Certificate of Analysis (CoA) prior to purchase to obtain precise purity data.
| Supplier | Reported Purity | Available Quantities | CAS Number |
| Oakwood Products, Inc. | 95% | 250 mg - 100 g | 1000573-62-5 |
| AK Scientific, Inc. | 95% (Min.) | 250 mg, 1 g | 1000573-62-5 |
| Crysdot LLC | 95+% | 10 g | 1000573-62-5 |
| Fluorochem | 95% | 1 g | 1000573-62-5 |
| Santa Cruz Biotechnology | N/A (CoA required) | Inquire | 1000573-62-5 |
Note: This table is a representative summary. Availability and quantities are subject to change. Always verify with the supplier.[2][3][4][5][6]
The Critical Role of Purity: Understanding Potential Impurities
In the context of halogenated aromatics, "95% purity" necessitates a deeper inquiry: what constitutes the other 5%? The synthesis of poly-halogenated toluenes typically involves electrophilic aromatic substitution reactions (e.g., bromination of a chlorotoluene precursor).[7][8][9] This process can inherently generate a profile of process-related impurities, including:
-
Isomeric Byproducts: Incorrect positioning of the bromine or chlorine atoms on the toluene ring (e.g., 3-Bromo-2-chlorotoluene[10], 2,5-Dibromo-3-chlorotoluene). These isomers may have similar physical properties, making them difficult to separate, but can exhibit vastly different reactivity in subsequent steps.
-
Incomplete or Over-Halogenation: The presence of mono-brominated species (e.g., 2-chlorotoluene) or tri-halogenated species.[11] These can terminate reactions prematurely or introduce unwanted products.
-
Residual Solvents and Reagents: Trace amounts of solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile) or unreacted starting materials.[12]
The presence of such impurities can have significant downstream consequences, from poisoning sensitive catalysts in cross-coupling reactions to introducing toxicologically uncharacterized components into a drug development pipeline. Therefore, a robust, in-house quality control (QC) workflow is not merely a recommendation but a requirement for scientific rigor.
Sourcing and In-House Qualification Workflow
The following diagram outlines a logical workflow for sourcing and validating this compound, ensuring its fitness for purpose in a research or development setting.
Caption: Workflow for sourcing and qualifying this compound.
Analytical Methodologies for Purity and Identity Verification
The following protocols are presented as self-validating systems. The combination of a chromatographic technique for purity assessment and a spectroscopic technique for structural confirmation provides a high degree of confidence in the material's quality.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC is the premier analytical technique for separating volatile and semi-volatile compounds like halogenated toluenes.[13][14] Its high resolving power is ideal for separating closely related isomers that may be present as impurities. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the main component and its impurities by comparing their mass spectra to known libraries or analyzing fragmentation patterns. An electron-capture detector (ECD) is also highly suitable and offers exceptional sensitivity for halogenated compounds, though it does not provide structural information.[13]
Detailed Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or toluene.
-
Instrument Setup:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[15]
-
Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point. For higher resolution of isomers, a column with a different selectivity, like a DB-1701, may be beneficial.
-
Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum (expecting a molecular ion cluster around m/z 282/284/286 due to bromine isotopes).
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the area percent of the main peak relative to the total area of all integrated peaks.
-
Attempt to identify impurity peaks by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While GC is often preferred, HPLC is a valuable complementary technique for analyzing halogenated aromatic compounds, especially for detecting less volatile impurities.[16][17] A reversed-phase (RP-HPLC) method is typically employed. The choice of stationary phase is critical; while a standard C18 column can provide good separation, columns with phenyl-hexyl or pentafluorophenyl (PFP) functionalities may offer enhanced selectivity for aromatic and halogenated compounds through alternative mechanisms like π-π interactions.[18]
Detailed Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
-
Instrument Setup:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Detection: Monitor at 220 nm and 254 nm.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main this compound peak.
-
Calculate purity based on the relative peak area at a wavelength where all components absorb, such as 220 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is indispensable for unambiguous structural confirmation.[2] While chromatography determines purity, NMR confirms that the main component is indeed the correct isomer. For this compound, ¹H NMR should show a distinct pattern for the aromatic protons and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the ring, making NMR a powerful tool for distinguishing between isomers.[19]
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard ¹H acquisition.
-
-
Expected Spectral Features:
-
Aromatic Region (approx. 7.0-7.8 ppm): Two doublets are expected for the two aromatic protons. Their specific chemical shifts and the coupling constant (typically ~8 Hz for ortho coupling) will confirm their relative positions.
-
Methyl Region (approx. 2.3-2.6 ppm): A singlet corresponding to the three protons of the methyl group.
-
-
Data Analysis:
-
Confirm the presence of the expected signals and their integration values (a 1:1 ratio for the aromatic protons and 3 for the methyl group).
-
Verify the chemical shifts and coupling constants are consistent with the 3,6-dibromo-2-chloro substitution pattern.
-
Examine the spectrum for minor peaks that would indicate the presence of isomeric or other impurities.
-
Conclusion
This compound is a valuable reagent for advanced chemical synthesis. However, its effective use is directly tied to a thorough understanding and verification of its quality. Commercial batches, typically of 95% purity, necessitate a rigorous in-house qualification process. By employing a multi-technique approach—using GC-MS for purity and volatile impurity profiling, HPLC as a complementary separation method, and NMR for definitive structural confirmation—researchers can proceed with confidence, ensuring the reliability and reproducibility of their experimental outcomes. This diligence at the outset prevents the costly and time-consuming complications that arise from using poorly characterized starting materials.
References
- 1. echemi.com [echemi.com]
- 2. This compound (1000573-62-5) for sale [vulcanchem.com]
- 3. netascientific.com [netascientific.com]
- 4. 1000573-62-5 this compound AKSci 5286DF [aksci.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 8. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 9. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Gas Chromatography and GCMS - DCG Partnership I, LTD [dcgpartnership.com]
- 15. agilent.com [agilent.com]
- 16. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 17. pp.bme.hu [pp.bme.hu]
- 18. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
3,6-Dibromo-2-chlorotoluene derivatives and analogues
An In-Depth Technical Guide to 3,6-Dibromo-2-chlorotoluene: Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction
In the landscape of modern organic synthesis and drug discovery, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them foundational scaffolds for constructing complex molecular architectures. Among these, this compound emerges as a key intermediate, offering multiple reactive sites for strategic chemical modifications.
This technical guide provides an in-depth analysis of this compound for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the compound's core physicochemical properties, outlines logical synthetic strategies, explores its rich derivatization chemistry, and contextualizes the applications of its analogues in high-value fields such as pharmaceuticals and materials science. As a senior application scientist, the goal is to offer not just protocols, but a foundational understanding of the causality behind experimental choices, empowering researchers to leverage this versatile molecule to its fullest potential.
Part 1: Physicochemical and Structural Profile
This compound, also known by its IUPAC name 1,4-dibromo-2-chloro-3-methylbenzene, is a polysubstituted aromatic compound whose utility is defined by its specific arrangement of halogen and methyl groups.[1] The presence of two bromine atoms, a chlorine atom, and a methyl group on the benzene ring creates a molecule with distinct electronic and steric properties that govern its reactivity.
The electron-withdrawing nature of the halogen atoms influences the molecule's overall electronic profile, making it a candidate for various substitution reactions.[1] The bromine atoms, in particular, are excellent leaving groups in metal-catalyzed cross-coupling reactions, which forms the basis of its synthetic utility.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1000573-62-5 | [2][3] |
| Molecular Formula | C₇H₅Br₂Cl | [2][4] |
| Molecular Weight | 284.38 g/mol | [3][4] |
| IUPAC Name | 1,4-dibromo-2-chloro-3-methylbenzene | [1] |
| Predicted Boiling Point | 278.5 ± 35.0 °C | [1] |
| Predicted Density | 1.895 ± 0.06 g/cm³ | [1] |
| Predicted LogP | ~4.7 | [1] |
| Common Synonyms | 2-Chloro-3,6-dibromotoluene | [2][5] |
| Category | Bulk Drug Intermediate, Building Block | [2] |
Commercial batches of this compound are typically available at ≥95% purity and are validated using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] For long-term storage, it is recommended to keep the solid compound under ambient, dry conditions, though for extended periods, storage under an inert atmosphere is advisable to prevent potential degradation from light or moisture.[1]
Part 2: Synthetic Strategy and Experimental Protocol
While specific, peer-reviewed synthetic routes for this compound are not extensively published, a logical pathway can be devised based on established principles of electrophilic aromatic substitution on toluene derivatives. The synthesis would likely start from a more common precursor, such as 2-chlorotoluene, followed by a controlled dibromination.
Proposed Synthetic Workflow
The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The methyl and chloro substituents are both ortho-, para-directing groups. In 2-chlorotoluene, this would direct incoming electrophiles to positions 3, 4, 5, and 6, leading to a mixture of products. Achieving the desired 3,6-dibromo substitution pattern requires carefully selected reaction conditions, potentially involving a strong Lewis acid catalyst to overcome steric hindrance and control the substitution pattern.
Caption: Proposed workflow for the synthesis of this compound.
Generalized Experimental Protocol: Dibromination of a Substituted Toluene
This protocol is a representative methodology based on standard bromination procedures for aromatic compounds.[7]
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add the starting material (e.g., 2-chlorotoluene, 1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cool the flask to 0°C in an ice bath.
-
Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃, ~0.1 eq), to the stirred solution. The choice of catalyst is critical as it polarizes the bromine molecule, making it a more potent electrophile.
2. Bromine Addition:
-
Slowly add a solution of bromine (Br₂, 2.0-2.2 eq) in the same solvent to the reaction mixture via the dropping funnel over 1-2 hours. The slow addition and low temperature are crucial for controlling the reaction rate and minimizing the formation of over-brominated byproducts.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring the progress by TLC or GC-MS.
3. Reaction Work-up:
-
Once the reaction is complete, quench it by carefully pouring the mixture into an ice-cold aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to neutralize any unreacted bromine.
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product is typically a mixture of isomers. Purify the desired this compound using flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes).[1]
5. Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.[1]
Part 3: Chemical Reactivity and Derivatization Pathways
The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Caption: Key reaction pathways for derivatizing this compound.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds. By reacting this compound with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base, one or both bromine atoms can be replaced with an aryl group. This provides a direct route to complex biaryl structures, which are prevalent motifs in ligands for catalysis and in pharmaceutical agents.[1]
2. Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst. It is a critical transformation for synthesizing intermediates for pharmaceuticals, as the resulting arylamines are common pharmacophores.[1]
Functional Group Transformations
Beyond cross-coupling, the halogen atoms can be modified through other means:
-
Selective Dehalogenation: The bromine atoms can be selectively removed via catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst), yielding less halogenated analogues like 2-chloro-3-methyltoluene.[1] This can be useful for creating specific substitution patterns or as a precursor for surfactants.
-
Further Halogenation/Halogen Exchange: While the existing C-Cl bond is less reactive, vacant positions on the ring could potentially be halogenated under harsh conditions. More practically, the bromine atoms could be converted to iodine via halogen exchange reactions, creating precursors for radiopharmaceuticals.[1]
Part 4: Applications in Research and Development
The derivatives of this compound are not just synthetic curiosities; they are enabling tools for addressing challenges in multiple scientific disciplines.
Medicinal Chemistry and Drug Discovery
The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[8][9] Chlorine and bromine can enhance membrane permeability and metabolic stability by increasing lipophilicity. They can also form halogen bonds, which are specific, non-covalent interactions that can improve binding affinity to a biological target. This compound serves as an excellent starting scaffold for building libraries of complex molecules to screen for biological activity against various diseases.[10]
Materials Science
In the field of materials science, rigid, well-defined organic molecules are used as linkers to construct porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Polymers (COPs). The defined geometry and halogenated nature of derivatives from this compound make them promising candidates for such applications. The halogens can enhance properties like gas adsorption capacity and selectivity, which are crucial for applications in carbon capture and catalysis.[1]
Part 5: The Landscape of Analogues
Understanding the chemistry of this compound is enhanced by comparing it with its structural analogues. The position and number of halogen atoms significantly impact the molecule's steric and electronic properties, and thus its reactivity.
Table 2: Selected Analogues of Halogenated Toluenes
| Compound Name | Molecular Formula | Key Structural Feature | Source(s) |
| 3-Bromo-2,5-dichlorotoluene | C₇H₅BrCl₂ | One bromine, two chlorines. | [11] |
| 3,5-Dibromo-2,6-dichlorotoluene | C₇H₄Br₂Cl₂ | Symmetrical substitution pattern. | [12] |
| 4-Bromo-2-chlorotoluene | C₇H₆BrCl | A less substituted analogue. | [13] |
| 2,4-dibromo-6-chlorotoluene | C₇H₅Br₂Cl | Isomeric to the core compound. | [14] |
Each of these analogues provides a slightly different platform for synthesis. For example, the steric hindrance around the reactive sites in 3,5-Dibromo-2,6-dichlorotoluene would be significantly different from that in 4-Bromo-2-chlorotoluene, influencing the choice of catalysts and reaction conditions needed for successful derivatization.
Conclusion and Future Outlook
This compound is a powerful and versatile chemical building block with significant, yet still expanding, potential. Its well-defined structure and predictable reactivity in cornerstone reactions like Suzuki and Buchwald-Hartwig couplings make it an asset for synthetic chemists in both academic and industrial settings.
Future research will likely focus on expanding the library of derivatives for high-throughput screening in drug discovery programs. Furthermore, as the demand for advanced materials grows, the application of its derivatives in creating novel polymers and frameworks with tailored properties represents a promising frontier.[1] Advances in synthetic methodologies, such as continuous-flow synthesis, may also make the production of this and related compounds more efficient and cost-effective, further broadening their accessibility and impact.[1]
References
- 1. This compound (1000573-62-5) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. netascientific.com [netascientific.com]
- 7. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Solved Select the entire structure by clicking and dragging | Chegg.com [chegg.com]
A Technical Guide to the Theoretical and Computational-Driven Analysis of Halogenated Toluenes
Abstract
Halogenated toluenes are a pivotal class of aromatic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a halogen atom on the toluene scaffold profoundly influences the molecule's steric and electronic properties, thereby modulating its reactivity, metabolic stability, and intermolecular interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intricate properties of these molecules. We will explore the causality behind the selection of computational methods, from Density Functional Theory (DFT) for routine analysis to high-level ab initio techniques for benchmark calculations. This guide will detail validated protocols for predicting structural, spectroscopic, and reactive properties, with a special emphasis on the role of halogen bonding in medicinal chemistry. Through a combination of rigorous theoretical grounding, practical step-by-step workflows, and illustrative case studies, this document aims to empower scientists to leverage computational tools for the rational design and optimization of halogenated toluene derivatives.
The Significance of In Silico Approaches for Halogenated Toluenes
The introduction of a halogen atom (F, Cl, Br, I) onto a toluene molecule creates a versatile chemical entity. In drug development, halogenation is a common strategy to enhance membrane permeability, reduce metabolic degradation, and improve binding affinity and selectivity.[1] The unique electronic nature of the halogen, particularly its ability to form directional non-covalent interactions known as halogen bonds (X-bonds), has revolutionized computational approaches to drug discovery.[2][3] Halogen bonding, where the halogen atom acts as a Lewis acid, allows for the fine-tuning of ligand-receptor interactions, enabling more precise and directed drug design efforts.[2]
Theoretical and computational chemistry provides a powerful lens to investigate these molecules at an atomic level of detail, offering insights that can be difficult or costly to obtain through experimentation alone.[4] By simulating molecular behavior, we can predict:
-
Molecular Structure and Conformation: Determining the most stable three-dimensional arrangement of atoms.
-
Spectroscopic Signatures: Simulating IR, Raman, and NMR spectra to aid in experimental characterization.[5][6]
-
Chemical Reactivity: Mapping reaction pathways and calculating activation energies to understand synthetic routes and degradation mechanisms.[7]
-
Intermolecular Interactions: Quantifying the strength and directionality of forces like halogen bonding, which are critical for molecular recognition in biological systems.[8]
This guide will focus on providing the foundational knowledge and practical protocols to perform these computational investigations effectively.
Foundational Theoretical Methods: Choosing the Right Tool
The selection of a computational method is a critical decision that balances the desired accuracy with the available computational resources. For halogenated toluenes, the following methods are most prevalent.
2.1 Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density.
-
Why DFT? It incorporates electron correlation—the interaction between electrons—at a fraction of the cost of traditional wavefunction-based methods. This makes it ideal for geometry optimizations, frequency calculations (for IR/Raman spectra), and predicting a wide range of molecular properties.
-
Common Functionals: For halogenated systems, hybrid functionals like B3LYP are widely used and often provide a good starting point. Functionals that are better at describing non-covalent interactions, such as those from the M06 suite or dispersion-corrected functionals (e.g., B3LYP-D3 ), are often preferred when studying intermolecular complexes and halogen bonding. Some studies have found that functionals like BLYP can reproduce observed fundamental frequencies with high accuracy.[6]
2.2 Ab Initio Methods
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants.
-
Hartree-Fock (HF): The simplest ab initio method. It treats each electron in the average field of all other electrons but neglects electron correlation. Consequently, HF results often show systematic errors and are less accurate than DFT for many applications.[6]
-
Møller-Plesset Perturbation Theory (MP2): The most common method to improve upon HF by adding electron correlation. MP2 is significantly more accurate than HF for geometries and interaction energies, especially for systems where dispersion forces are important.[9] It is often used as a benchmark for DFT methods.
-
Coupled Cluster (CC) Theory: Considered the "gold standard" in quantum chemistry for its high accuracy. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can yield results that are very close to experimental values, especially for energies.[9] However, its computational cost is very high, limiting its use to smaller molecules or for single-point energy calculations on geometries optimized with less expensive methods.
Causality in Method Selection: The choice depends on the research question. For the vibrational spectrum of a series of chlorotoluene isomers, B3LYP is often sufficient.[5] To accurately calculate the binding energy of a bromotoluene derivative in a protein active site involving halogen bonding, a higher-level method like MP2 or a carefully benchmarked DFT functional would be more appropriate.[8][9] For obtaining a highly accurate bond dissociation energy (BDE) to serve as a benchmark, a computationally intensive method like G4 is preferred.[10]
Elucidating Molecular Structure and Electronic Properties
A foundational computational task is to determine the equilibrium geometry of a molecule. This is achieved through a process called geometry optimization, which finds the arrangement of atoms corresponding to a minimum on the potential energy surface.
3.1 Structural Parameters
Once optimized, key structural parameters like bond lengths, bond angles, and dihedral angles can be extracted. These theoretical values provide a powerful complement to experimental techniques like X-ray crystallography and microwave spectroscopy. The presence of a halogen substituent can subtly alter the geometry of the toluene ring.
Table 1: Calculated Structural and Electronic Properties of Chlorotoluene Isomers (Note: These are representative values. Actual values will vary with the level of theory and basis set.)
| Property | Ortho-chlorotoluene | Meta-chlorotoluene | Para-chlorotoluene | Toluene (for comparison) |
| C-Cl Bond Length (Å) | 1.745 | 1.742 | 1.740 | N/A |
| C-C (ipso-CH3) Length (Å) | 1.512 | 1.510 | 1.509 | 1.508 |
| Dipole Moment (Debye) | 1.45 | 1.60 | 1.78 | 0.36[11] |
| HOMO Energy (eV) | -6.85 | -6.82 | -6.79 | -6.65 |
| LUMO Energy (eV) | -0.55 | -0.52 | -0.51 | -0.40 |
3.2 Molecular Electrostatic Potential (MEP)
The MEP is a color-mapped plot of the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for understanding and predicting reactivity.
-
Red Regions (Negative Potential): Indicate areas of electron richness, susceptible to electrophilic attack. In toluenes, this is typically located above the π-system of the aromatic ring.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, susceptible to nucleophilic attack. Critically for halogenated compounds, a region of positive potential, known as a σ-hole , can exist on the halogen atom along the axis of the C-X bond.[8] This positive σ-hole is the origin of the halogen bond.[8]
Simulating Spectroscopic Properties
Computational methods allow for the accurate prediction of various spectra, which is essential for identifying and characterizing halogenated toluenes.
4.1 Vibrational Spectroscopy (IR & Raman)
A frequency calculation performed on an optimized geometry yields the harmonic vibrational frequencies and their corresponding intensities.
-
How it works: The calculation determines the normal modes of vibration for the molecule. Each mode has a specific frequency, and its IR and Raman intensity depends on how the dipole moment and polarizability change during the vibration, respectively.
-
Validation: A key step in any computational protocol is to confirm that the optimized geometry is a true minimum (and not a transition state). This is done by ensuring that the frequency calculation yields zero imaginary frequencies.
-
Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. To improve agreement, a scaling factor (typically around 0.96-0.98 for B3LYP) is often applied.[12] Studies show that scaled B3LYP/6-311++G(d,p) results exhibit excellent agreement with experimental vibrational spectra for molecules like 2-chlorotoluene and 2-bromotoluene.[5]
Workflow for Vibrational Spectra Simulation
The following diagram illustrates a typical workflow for calculating and analyzing vibrational spectra.
Caption: Workflow for computational vibrational spectroscopy.
Probing Chemical Reactivity
Computational chemistry is uniquely suited to explore the reactivity of halogenated toluenes, providing insights into reaction mechanisms and predicting thermodynamic and kinetic parameters.
5.1 Bond Dissociation Energy (BDE)
The homolytic BDE quantifies the energy required to break a specific bond, forming two radical species. It is a fundamental measure of bond strength and a key parameter in understanding radical reactions, such as those occurring in atmospheric degradation or combustion.[7][13] While DFT can provide BDE estimates, high-accuracy methods like G4 are often needed for reliable results, as DFT functional performance can be inconsistent.[10] Recently, machine learning models have also been developed to predict BDEs with high accuracy at a lower computational cost.[14][15]
5.2 Reaction Pathway Analysis
To study a chemical reaction, such as the electrophilic chlorination of toluene[16] or its oxidation by hydroxyl radicals[7], computational chemists map the potential energy surface (PES). This involves:
-
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
-
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. It is a saddle point on the PES and is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path downhill from the transition state, confirming that it correctly connects the desired reactants and products.
References
- 1. researchgate.net [researchgate.net]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Vibrational spectroscopic analysis of 2-chlorotoluene and 2-bromotoluene: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of vibrational spectra of chlorotoluene based on density function theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A theoretical study on toluene oxidization by OH radical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ab initio calculations on halogen-bonded complexes and comparison with density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 3,6-Dibromo-2-chlorotoluene via Palladium-Catalyzed Cross-Coupling
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 3,6-Dibromo-2-chlorotoluene as a versatile building block in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic principles governing site-selectivity, leveraging the inherent reactivity differences between aryl-bromine and aryl-chlorine bonds. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, emphasizing the causal relationships between reagent selection and reaction outcomes. This document serves as a practical guide to strategically and selectively functionalize this polyhalogenated scaffold, enabling the efficient synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Introduction: The Strategic Value of this compound
This compound is a polyhalogenated aromatic compound featuring a unique substitution pattern: two bromine atoms at positions 3 and 6, a chlorine atom at position 2, and a methyl group at position 1.[1][2] This arrangement of multiple, electronically distinct halogen atoms makes it an exceptionally valuable substrate for sequential and site-selective functionalization.
The power of this building block lies in the differential reactivity of its carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in the crucial oxidative addition step is: C–I > C–Br > C–OTf >> C–Cl.[3] This predictable hierarchy allows chemists to selectively address the C–Br bonds while leaving the more robust C–Cl bond intact for subsequent transformations. This intrinsic property enables a modular and convergent approach to synthesizing complex, multi-substituted aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and organic materials.[4][5]
This guide will explore three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis, tailored specifically for the selective functionalization of this compound.
The Pillar of Selectivity: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential to controlling selectivity. The process is broadly described by a catalytic cycle involving three key steps.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond of the aryl halide. This is typically the rate-determining step and the primary control point for selectivity.[3][8] For this compound, the Pd(0) species will preferentially react with one of the C–Br bonds over the much less reactive C–Cl bond.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organopalladium(II) halide intermediate from the first step reacts with the coupling partner. In the Suzuki reaction, this is an organoboron species[9]; in the Sonogashira reaction, a copper acetylide[10]; and in the Buchwald-Hartwig reaction, an amine.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]
Between the two C-Br bonds at positions 3 and 6, the C6-Br is generally more accessible due to reduced steric hindrance compared to the C3-Br, which is flanked by both the chloro and methyl groups. Therefore, mono-functionalization is expected to occur preferentially at the C-6 position under carefully controlled conditions.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[3][7] It is widely used to synthesize biaryl structures, which are prevalent in medicinal chemistry and materials science.[4][13]
Causality of Protocol Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable Pd(0) source that is effective for coupling aryl bromides.[13] Alternatively, generating the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is also highly effective and often preferred for its air stability.[13]
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is crucial. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[3][9] Aqueous solutions of the base are commonly used, creating a biphasic system that often accelerates the reaction.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, allowing both the organic substrate and the inorganic base to be sufficiently soluble.
Experimental Protocol: Mono-arylation of this compound
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Value/Reagent | Purpose |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Catalyst Loading | 1–5 mol% | Balances reaction rate and cost |
| Boronic Acid | 1.1–1.2 equivalents | Nucleophilic coupling partner |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes reactants |
| Temperature | 80–100 °C | Provides thermal energy for reaction |
| Typical Yield | 70–95% (for mono-coupling) | Varies with substrate and conditions |
Visualization: Suzuki-Miyaura Reaction Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling.
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[14][15] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important motifs in materials science and natural product synthesis.
Causality of Protocol Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to perform the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[10][15] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step with the organopalladium(II) complex.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two roles: it stoichiometrically neutralizes the HX acid produced during the reaction and acts as the solvent.
-
Solvent: Often, the amine base itself serves as the solvent. For less soluble substrates, a co-solvent like THF or DMF may be added.
Experimental Protocol: Mono-alkynylation of this compound
-
Inert Atmosphere Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF and Et₃N, 2:1 v/v).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (CuI, 1-2 mol%).
-
Atmosphere Exchange: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Typical Value/Reagent | Purpose |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Main cross-coupling catalyst |
| Copper Co-catalyst | CuI | Forms reactive copper acetylide |
| Catalyst Loading | Pd: 2–5 mol%, Cu: 1–2 mol% | Ensures efficient catalysis |
| Terminal Alkyne | 1.2 equivalents | Carbon nucleophile |
| Base/Solvent | Et₃N, DIPA | Acid scavenger and solvent |
| Temperature | 25–60 °C | Mild conditions are often sufficient |
| Typical Yield | 75–95% (for mono-coupling) | Dependent on alkyne partner |
Visualization: Sonogashira Reaction Workflow
Caption: Workflow for the Pd/Cu-catalyzed Sonogashira coupling.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[11][16] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[5]
Causality of Protocol Choices
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, RuPhos) are critical.[5][17] These ligands promote the rate-limiting reductive elimination step to form the C-N bond and stabilize the active Pd(0) species. A stable Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is typically used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center.[12][18] Sodium tert-butoxide (NaOtBu) is the most common choice for its efficacy and solubility in organic solvents.[5]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching the strong base and deactivating the catalyst.[5][18]
Experimental Protocol: Mono-amination of this compound
-
Inert Atmosphere Setup: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Atmosphere Exchange: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add the this compound (1.0 equiv) followed by anhydrous, deoxygenated toluene.
-
Amine Addition: Add the primary or secondary amine (1.2 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Typical Value/Reagent | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | Xantphos, XPhos, RuPhos | Promotes oxidative addition/reductive elimination |
| Catalyst/Ligand Loading | Pd: 1–4 mol%, L: 2–8 mol% | L/Pd ratio is critical for activity |
| Amine | 1.2 equivalents | Nitrogen nucleophile |
| Base | NaOtBu, KOtBu, LHMDS | Deprotonates the amine |
| Solvent | Toluene, Dioxane (anhydrous) | Inert reaction medium |
| Temperature | 90–110 °C | Overcomes activation energy barriers |
| Typical Yield | 65–90% (for mono-coupling) | Highly dependent on amine and ligand |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. This compound (1000573-62-5) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Introduction: Strategic C-C Bond Formation with a Polyhalogenated Building Block
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3,6-Dibromo-2-chlorotoluene: Protocols, Optimization, and Mechanistic Insights
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become an indispensable tool, particularly in the synthesis of biaryls, styrenes, and polyolefins.[3] Its impact is profoundly felt in the pharmaceutical industry, where it enables the construction of complex molecular architectures central to many active pharmaceutical ingredients (APIs).[4][5]
This guide focuses on a particularly versatile, yet challenging, substrate: This compound . As a polyhalogenated aromatic compound, it presents a unique platform for synthetic chemists.[6] The differential reactivity of its bromine and chlorine substituents allows for programmed, site-selective cross-coupling reactions. This capability is of paramount importance in drug development and materials science, enabling the stepwise and controlled introduction of different aryl or vinyl groups to build intricate, multi-substituted toluene derivatives.[7][8] Mastering the selective functionalization of this building block requires a nuanced understanding of the reaction mechanism and the interplay between catalysts, ligands, and reaction conditions.
This document serves as a comprehensive resource for researchers, providing not only detailed experimental protocols but also the underlying mechanistic principles and optimization strategies necessary to harness the full synthetic potential of this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Blueprint for Reaction Design
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding each step is critical for troubleshooting and controlling selectivity. The three fundamental stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[11]
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen (C-X) bond of the organohalide.[4][11] This is often the rate-determining step and is highly sensitive to the nature of the halide. The reactivity follows the trend I > Br > OTf > Cl, dictated by the bond dissociation energy of the C-X bond.[12] For this compound, this inherent reactivity difference is the primary handle for achieving selectivity, as the two C-Br bonds will undergo oxidative addition far more readily than the stronger C-Cl bond.[13]
-
Transmetalation : In this step, the organic moiety (R') from the organoboron reagent is transferred to the Pd(II) center, displacing the halide.[3] This process is critically dependent on activation by a base. The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻), which facilitates the transfer of the R' group to the palladium.[14] The choice of base is therefore not trivial and can significantly impact reaction efficiency.
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (the original arene and the newly transferred R' group) on the Pd(II) complex couple, forming a new C-C bond.[3] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9] Bulky, electron-rich ligands on the palladium center are known to accelerate this step.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocols for Suzuki-Miyaura Coupling of this compound
The following protocols provide detailed, step-by-step methodologies for performing selective mono- and di-arylation reactions on the this compound substrate.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Selective Mono-Arylation at the Bromine Position
This protocol is designed to exploit the inherent reactivity difference between the C-Br and C-Cl bonds, leading to the selective formation of a 3-Aryl-6-bromo-2-chlorotoluene or 6-Aryl-3-bromo-2-chlorotoluene product.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.), finely ground
-
Toluene (solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Schlenk line or glovebox with Nitrogen/Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add degassed toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio). The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Exhaustive Di-Arylation at Both Bromine Positions
This protocol is optimized to drive the reaction to completion at both C-Br sites, yielding a 3,6-Diaryl-2-chlorotoluene product.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.5 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.03 equiv., 3 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equiv., 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv.)
-
1,4-Dioxane (solvent)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup as in Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1, using Cs₂CO₃ as the base and adding Pd₂(dba)₃ and XPhos as the catalyst system.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 dioxane:water ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. This reaction may require a longer time (12-24 hours) to achieve full conversion.
-
Follow the work-up and purification steps (7-11) from Protocol 1. The di-arylated product will have a significantly different polarity from the starting material and mono-arylated intermediate, requiring adjustment of the chromatography eluent system.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Optimization of Reaction Conditions: A Comparative Overview
The success and selectivity of the Suzuki-Miyaura coupling depend heavily on the careful selection of several parameters. The choice of catalyst, ligand, base, and solvent can dramatically alter the reaction outcome, especially for challenging substrates like polyhalogenated arenes.[15] Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), are often superior for promoting the coupling of less reactive aryl chlorides and sterically hindered substrates.[1][16]
The following table summarizes representative conditions to guide optimization efforts.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Outcome/Yield |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (3) | Toluene/H₂O | 100 | 12 | Moderate yield, C-Br coupling |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 80 | 6 | High yield, selective C-Br coupling |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | Good yield, C-Br coupling[10] |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | DME | 90 | 12 | Good selectivity for C-Br |
| 5 | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (4) | Dioxane/H₂O | 110 | 24 | Exhaustive C-Br di-arylation |
| 6 | Pd-PEPPSI-IPr (2) | - | K₂CO₃ (3) | t-AmylOH | 100 | 10 | Potential for C-Cl coupling |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Impure or wet reagents/solvents.3. Insufficiently strong or poorly soluble base.4. Low reaction temperature. | 1. Use a Pd(0) source (e.g., Pd₂(dba)₃) or add a reducing agent. Ensure phosphine ligand is present to stabilize Pd(0).2. Use freshly purified solvents and high-purity reagents. Dry the base before use.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility.4. Increase the reaction temperature in increments of 10 °C. |
| Poor Site-Selectivity | 1. Reaction temperature is too high, overcoming the energy barrier for C-Cl activation.2. Incorrect stoichiometry of the boronic acid.3. Ligand choice is not optimal for differentiation. | 1. Lower the reaction temperature to favor the kinetically preferred C-Br activation.2. For mono-arylation, use a slight excess (1.1 equiv.) of boronic acid. Add it slowly if needed.3. Screen different ligands. Less bulky ligands may favor reaction at the more accessible C-Br position. |
| Side Product Formation (Homocoupling, Protodeboronation) | 1. Presence of oxygen in the reaction vessel.2. Boronic acid instability, especially at high temperatures.3. Catalyst deactivation leading to slow reaction rates.[17] | 1. Ensure the reaction setup is strictly anaerobic. Thoroughly degas all solvents and reagents.2. Use potassium aryltrifluoroborate salts, which are more stable than boronic acids.[12] Lower the reaction temperature if possible.3. Use a more robust catalyst system (e.g., palladacycles) or a higher catalyst loading.[11] |
| Formation of Triphenylphosphine Oxide (from PPh₃) | 1. PPh₃ is prone to oxidation.2. Instability of the ligand under reaction conditions. | 1. Use more air-stable and robust ligands like Buchwald-type biaryl phosphines or N-heterocyclic carbenes (NHCs).[3] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of complex, substituted aromatic compounds. By leveraging the inherent differences in halide reactivity and meticulously controlling reaction parameters—particularly the choice of palladium catalyst and phosphine ligand—chemists can achieve remarkable levels of site-selectivity. The protocols and optimization data provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for innovations in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. batongchemical.com [batongchemical.com]
- 6. Aromatic compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dibromo-2-chlorotoluene
Introduction: Navigating the Challenges of Polyhalogenated Substrates
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has revolutionized the synthesis of arylamines, which are crucial components in pharmaceuticals, agrochemicals, and materials science.[5][6] The transformation typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7]
While the Buchwald-Hartwig amination has demonstrated broad substrate scope, the use of polyhalogenated arenes, such as 3,6-Dibromo-2-chlorotoluene, introduces significant challenges related to regioselectivity. The presence of multiple halogen atoms (bromine and chlorine) on the same aromatic ring raises the critical question of which C-X bond will preferentially undergo oxidative addition to the palladium catalyst. Understanding and controlling this selectivity is paramount for the successful synthesis of the desired mono- or di-aminated products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination using this compound. We will delve into the mechanistic principles governing regioselectivity, present a detailed experimental protocol, and offer insights into reaction optimization.
Mechanistic Insights: The Basis of Regioselectivity
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4][5][8] This step is often rate-determining, and its facility is influenced by the nature of the halogen.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to yield a palladium-amido complex.[4]
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][4][5][8]
In the case of this compound, the regioselectivity of the initial oxidative addition is the critical determinant of the final product distribution. The generally accepted order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[10] Therefore, it is anticipated that the C-Br bonds will be significantly more reactive than the C-Cl bond.
Furthermore, electronic and steric factors of the substrate play a crucial role. The relative electrophilicity of the carbon atoms bearing the halogens can influence the site of oxidative addition.[11] Computational and experimental studies have shown that electron-withdrawing groups can enhance the rate of oxidative addition, while steric hindrance around a halogen can impede it. For this compound, the electronic effects of the methyl group and the halogens themselves will modulate the reactivity of each position.
Visualizing the Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functional Group Transformations of 3,6-Dibromo-2-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the functional group transformations of 3,6-dibromo-2-chlorotoluene, a versatile building block in organic synthesis. The strategic positioning of three distinct halogen atoms on the toluene scaffold offers a rich platform for selective chemical modifications, enabling the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. This document outlines the predicted regioselectivity of key transformations based on steric and electronic considerations and provides detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. The causality behind experimental choices is explained to empower researchers to rationally design synthetic routes and troubleshoot potential challenges.
Molecular Architecture and Reactivity Profile
This compound presents a unique case for regioselective functionalization due to the presence of two non-equivalent bromine atoms and one chlorine atom. The inherent reactivity of these halogens in common transformations, such as palladium-catalyzed cross-coupling reactions, generally follows the order of C-I > C-Br > C-Cl, indicating that the bromine atoms are significantly more susceptible to oxidative addition than the chlorine atom.[1][2]
The critical challenge lies in differentiating the two bromine atoms at the C-3 and C-6 positions. Their reactivity is modulated by the electronic and steric influence of the adjacent methyl and chloro substituents.
-
C-6 Bromine: This position is ortho to the electron-donating and sterically demanding methyl group, and meta to the electron-withdrawing chloro group.
-
C-3 Bromine: This position is meta to the methyl group and ortho to the electron-withdrawing chloro group.
This substitution pattern creates a nuanced reactivity landscape where the outcome of a reaction can be steered by the careful selection of catalysts, ligands, and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are anticipated to proceed selectively at the C-Br bonds over the C-Cl bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern organic synthesis.[3][4][5] The regioselectivity between the C-3 and C-6 bromine atoms in this compound will be influenced by both steric and electronic factors.[6]
-
Predicted Regioselectivity: The C-6 position is sterically hindered by the adjacent methyl group. Therefore, palladium catalysts with bulky ligands are expected to preferentially react at the less hindered C-3 position. Conversely, catalysts with smaller ligands might show reduced selectivity or favor the more electron-rich C-6 position. The electron-withdrawing chlorine atom at C-2 will increase the electrophilicity of the C-3 position, making it more susceptible to oxidative addition.
Protocol: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling
This protocol aims for the selective coupling at the C-3 position by exploiting steric hindrance at the C-6 position.
Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition | Purpose |
| Starting Material | This compound (1.0 equiv) | Electrophile |
| Boronic Acid | Arylboronic acid (1.1 equiv) | Nucleophile |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Palladium(0) source |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid |
| Solvent | Toluene/H₂O (4:1) | Biphasic solvent system |
| Temperature | 90 °C | Promotes reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the toluene and water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7][8] Similar to the Suzuki-Miyaura coupling, the regioselectivity is expected to be influenced by the steric environment around the bromine atoms.
-
Predicted Regioselectivity: The bulky phosphine ligands typically employed in Buchwald-Hartwig amination will likely favor reaction at the less sterically encumbered C-3 position.[9] The choice of ligand can be crucial in tuning this selectivity. For instance, bulkier ligands like XPhos or RuPhos are expected to enhance selectivity for the C-3 position.
Protocol: Regioselective Buchwald-Hartwig Amination
This protocol is designed for the selective amination at the C-3 position.
Table 2: Reagents and Conditions for Selective Buchwald-Hartwig Amination
| Reagent/Parameter | Condition | Purpose |
| Starting Material | This compound (1.0 equiv) | Electrophile |
| Amine | Primary or secondary amine (1.2 equiv) | Nucleophile |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Palladium(0) source |
| Ligand | XPhos (4 mol%) | Stabilizes and activates the catalyst |
| Base | NaOtBu (1.4 equiv) | Deprotonates the amine |
| Solvent | Toluene | Anhydrous, non-polar solvent |
| Temperature | 100 °C | Promotes reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound, the amine, and toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[10] The regioselectivity in this reaction is also expected to be governed by steric and electronic factors.
-
Predicted Regioselectivity: The less sterically hindered C-3 position is the more likely site of reaction, especially when using standard palladium and copper catalysts.[11] The use of bulky phosphine ligands on the palladium catalyst can further enhance this selectivity.
Protocol: Regioselective Sonogashira Coupling
This protocol targets the selective alkynylation at the C-3 position.
Table 3: Reagents and Conditions for Selective Sonogashira Coupling
| Reagent/Parameter | Condition | Purpose |
| Starting Material | This compound (1.0 equiv) | Electrophile |
| Alkyne | Terminal alkyne (1.2 equiv) | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Palladium(II) precatalyst |
| Co-catalyst | CuI (4 mol%) | Activates the alkyne |
| Base | Et₃N (2.0 equiv) | Scavenges HX and deprotonates alkyne |
| Solvent | THF | Anhydrous polar aprotic solvent |
| Temperature | Room Temperature to 50 °C | Mild reaction conditions |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions |
Step-by-Step Methodology:
-
To a stirred solution of this compound and the terminal alkyne in THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by flash chromatography.
Metal-Halogen Exchange: Generating Organometallic Intermediates
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles.[12] The regioselectivity of this process is highly dependent on the reaction conditions and the organometallic reagent used.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is expected to occur preferentially at one of the C-Br bonds.[13]
-
Predicted Regioselectivity: The greater reactivity of the C-Br bond over the C-Cl bond will direct the initial reaction to one of the bromine atoms. Between the two bromine atoms, the C-6 position, being ortho to the electron-donating methyl group, may stabilize an adjacent partial negative charge during the formation of the Grignard reagent. However, the steric hindrance from the methyl group could favor reaction at the C-3 position. This delicate balance makes predicting the outcome challenging, and a mixture of regioisomers is possible. Careful control of reaction temperature and addition rate is crucial.
Protocol: Grignard Reagent Formation and Trapping
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Table 4: Reagents and Conditions for Grignard Formation
| Reagent/Parameter | Condition | Purpose |
| Starting Material | This compound (1.0 equiv) | Precursor |
| Metal | Magnesium turnings (1.2 equiv) | Forms the Grignard reagent |
| Solvent | Anhydrous THF | Stabilizes the Grignard reagent |
| Initiator | A small crystal of iodine | Activates the magnesium surface |
| Electrophile | e.g., Acetone, CO₂, etc. (1.1 equiv) | Traps the organometallic intermediate |
| Temperature | Room Temperature (initiation), then 0 °C | Controls the reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with O₂ and H₂O |
Step-by-Step Methodology:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings and a crystal of iodine to the flask and heat gently under vacuum, then cool under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the aryl halide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the Grignard reagent solution to 0 °C and add the electrophile dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or distillation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized aromatic compounds. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the selective transformation of its C-Br bonds. The regiochemical outcome of these reactions is a delicate interplay of steric and electronic effects, which can be manipulated through the judicious choice of catalysts, ligands, and reaction conditions. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes towards complex molecular targets in drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Application Note: 3,6-Dibromo-2-chlorotoluene as a Strategic Intermediate in the Synthesis of Complex Pharmaceuticals
Introduction: The Architectural Value of a Polysubstituted Aromatic
In the intricate field of pharmaceutical synthesis, the starting materials and intermediates are the foundational blueprints that dictate the success, efficiency, and purity of the final Active Pharmaceutical Ingredient (API). 3,6-Dibromo-2-chlorotoluene is a highly functionalized aromatic compound that serves as a versatile and strategic building block.[1] Its utility stems not just from the presence of multiple halogen substituents, but from their specific arrangement and differential reactivity. This allows for controlled, sequential modifications, making it an invaluable intermediate for constructing complex molecular scaffolds that are central to modern therapeutics.[2][3]
The two bromine atoms and one chlorine atom on the toluene ring offer distinct reaction sites.[4] The carbon-bromine bonds are generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity gradient enables chemists to perform site-selective functionalization, building molecular complexity in a deliberate, stepwise manner. This note provides an in-depth guide to the properties, applications, and detailed protocols for leveraging this compound in pharmaceutical research and development.
Physicochemical and Structural Properties
A thorough understanding of the intermediate's properties is critical for reaction design, safety, and process optimization.
| Property | Value | Source |
| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [4] |
| CAS Number | 1000573-62-5 | [1][5] |
| Molecular Formula | C₇H₅Br₂Cl | [1][4][6] |
| Molecular Weight | 284.37 g/mol | [4][6] |
| Boiling Point (Predicted) | 278.5 ± 35.0 °C | [4] |
| Density (Predicted) | 1.895 ± 0.06 g/cm³ | [4] |
| XLogP3 (Lipophilicity) | ~4.7 | [4][5] |
| Appearance | Solid (typical) | [4] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound in pharmaceutical synthesis is its use in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[7] The bromine substituents serve as excellent leaving groups for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4]
Strategic Synthesis of Biaryl Scaffolds for "Sartan" Class Drugs
A prominent example of this intermediate's potential is in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans" (e.g., Losartan, Valsartan).[8][9][10] These antihypertensive drugs are characterized by a biphenyl-tetrazole moiety, which is crucial for their binding to the AT1 receptor.[8][9]
This compound can be envisioned as a key starting material to construct a substituted biphenyl core. A Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is the ideal method for this transformation.[11][12][13] By reacting this compound with an appropriate arylboronic acid, a complex biaryl structure can be assembled, leaving other halogen sites available for further functionalization.
Caption: Synthetic pathway to a Sartan precursor via Suzuki coupling.
Detailed Protocol: Selective Suzuki-Miyaura Monocoupling
This protocol describes a general procedure for the selective monocoupling at one of the bromine positions of this compound. The choice of catalyst, base, and reaction conditions is critical for achieving high selectivity and yield.
Objective: To synthesize a substituted biaryl compound via a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Nitrogen or Argon gas supply
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Schlenk line or balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
Place the this compound, arylboronic acid, potassium carbonate, and palladium catalyst into the three-neck flask equipped with a magnetic stir bar.
-
Assemble the reflux condenser and inert gas inlet/outlet.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic activity.[11][13]
-
-
Solvent Addition and Reaction:
-
Through the septum, add the degassed solvent system (Toluene and Water). Degassing can be achieved by sparging with inert gas for 15-20 minutes prior to addition.
-
Begin vigorous stirring and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. Causality: The biphasic solvent system is common for Suzuki reactions. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base (K₂CO₃). The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12][14]
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Use a solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to elute the product.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the purified biaryl compound.
-
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated toluenes should be used to guide handling procedures.
-
Hazards: Compounds like 4-Bromo-2-chlorotoluene are classified as causing skin and serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled.[15][16]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value intermediate whose polysubstituted and differentially reactive nature provides a strategic advantage in multi-step pharmaceutical synthesis. Its effective use in robust and scalable cross-coupling reactions, particularly for the construction of biaryl frameworks, makes it a critical tool for drug development professionals. The protocols and insights provided herein serve as a guide for researchers to harness the full synthetic potential of this versatile building block, paving the way for the efficient creation of novel and complex therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (1000573-62-5) for sale [vulcanchem.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Synthesis of Biaryl Structures Utilizing 3,6-Dibromo-2-chlorotoluene as a Versatile Building Block
Abstract
This comprehensive guide details the strategic application of 3,6-Dibromo-2-chlorotoluene in the synthesis of complex biaryl and poly-aryl structures, which are pivotal motifs in modern drug discovery and materials science. We provide an in-depth analysis of regioselective palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings. This document offers field-proven, step-by-step protocols, mechanistic insights, and data-driven recommendations to guide researchers in leveraging the differential reactivity of the halogen substituents on the toluene core. By controlling reaction conditions, chemists can achieve selective mono- or di-arylation, paving the way for the construction of diverse and highly functionalized molecular architectures.
Introduction: The Significance of Biaryl Scaffolds and the Role of this compound
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Their unique three-dimensional conformations and electronic properties allow them to serve as privileged scaffolds that can interact with high affinity and specificity with biological targets or contribute to desirable photophysical properties.[3][4] The development of efficient and selective methods for constructing the crucial C(sp²)-C(sp²) bond is therefore a paramount objective in synthetic chemistry.[5]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become the most powerful and versatile tools for this purpose.[5][6] These methods offer mild reaction conditions and remarkable tolerance for a wide range of functional groups.[7][8]
This compound (IUPAC name: 1,4-dibromo-2-chloro-3-methylbenzene) is an exceptionally valuable, yet underutilized, building block for the synthesis of polysubstituted biaryls. Its utility stems from the presence of three halogen atoms with differential reactivity, which allows for programmed, sequential cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[9] This intrinsic electronic difference enables the selective functionalization of the C-Br bonds while leaving the more robust C-Cl bond intact for subsequent transformations. This guide provides the necessary protocols and mechanistic rationale to exploit this reactivity pattern for the strategic synthesis of complex molecules.
Mechanistic Principles: Controlling Regioselectivity
The success of sequential cross-coupling on a polyhalogenated arene like this compound hinges on the ability to control which C-X bond reacts first. This selectivity is governed by the kinetics of the first committed step in the catalytic cycle: oxidative addition.
The Palladium Catalytic Cycle
Both Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.
Figure 1: Simplified catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-determining step and the primary control point for regioselectivity.[9]
-
Transmetalation: The organic group (R¹) from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and R¹) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Exploiting Differential Halogen Reactivity
For this compound, the C-Br bonds are significantly more reactive towards oxidative addition than the C-Cl bond due to their lower bond dissociation energy.[11] Therefore, initial coupling reactions will occur selectively at one or both of the bromine-substituted positions (C3 and C6).
-
Steric Hindrance: The bromine at the C6 position is ortho to the methyl group, while the bromine at the C3 position is meta. This steric encumbrance at C6 can be used to further differentiate the two C-Br bonds. By selecting bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos), the catalyst's approach to the more hindered C6-Br bond can be disfavored, promoting initial coupling at the C3 position.[6]
-
Electronic Effects: While both bromines are electronically similar, the adjacent chloro and methyl groups subtly influence the electron density of the ring, which can also play a role in directing the palladium catalyst.
By tuning catalysts, ligands, and reaction stoichiometry, a synthetic chemist can achieve one of three primary outcomes:
-
Mono-arylation: Preferential coupling at a single C-Br position.
-
Symmetrical Di-arylation: Coupling at both C-Br positions with the same aryl partner.
-
Unsymmetrical Di-arylation: Stepwise coupling at the C-Br positions with two different aryl partners, followed by a final coupling at the C-Cl position if desired.
Experimental Protocols & Methodologies
Safety First: this compound and related halogenated compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organotin reagents used in the Stille coupling are highly toxic and require careful handling and disposal according to institutional guidelines.[10]
Protocol 1: Regioselective Mono-arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the substitution of a single bromine atom, primarily at the less sterically hindered C3 position. The key is using a slight excess of the boronic acid and a bulky ligand.
Workflow Diagram:
Figure 2: General workflow for mono-arylation of this compound.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 284 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a bulky phosphine ligand, such as SPhos (0.08 mmol, 32.8 mg).
-
Reaction Setup: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times. Add the pre-mixed catalyst/ligand solid to the flask under a positive flow of argon.
-
Solvent Addition: Add degassed solvents, typically a mixture of toluene (8 mL) and water (2 mL), via syringe. The mixture should be sparged with argon for an additional 10-15 minutes.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), watching for the consumption of the starting material and the appearance of the mono-coupled product. Reaction times typically range from 4 to 16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) precursors or Pd(II) that is reduced in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky biaryl monophosphine ligands facilitate reductive elimination and can impart steric control, favoring reaction at the less hindered C3-Br position. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. K₃PO₄ is often effective for sterically demanding couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. |
| Stoichiometry | ~1.1 eq. Boronic Acid | A slight excess maximizes the conversion of the starting material while minimizing the formation of the di-substituted product. |
Protocol 2: Symmetrical Di-arylation via Stille Coupling
This protocol aims to substitute both bromine atoms with the same aryl group using the Stille coupling. This reaction is often preferred when the boronic acid equivalent is unstable, but requires handling of toxic organotin reagents.
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 284 mg) in anhydrous, degassed DMF or toluene (10 mL).
-
Catalyst and Reagent Addition: Add the aryltributylstannane reagent (2.2-2.5 mmol), followed by the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg). The use of a copper(I) co-catalyst, such as CuI (0.2 mmol, 38 mg), can accelerate the transmetalation step.[6]
-
Reaction Setup: Seal the flask and purge with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. Stille couplings can be slower than Suzuki reactions, often requiring 12-24 hours for completion.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate (30 mL). Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). The KF solution reacts with the tributyltin halide byproduct, forming an easily filterable precipitate. Stirring the biphasic mixture for 1 hour during the wash is recommended.
-
Purification: Filter the mixture through a pad of Celite®, washing with additional solvent. Dry the organic filtrate over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the 3,6-diaryl-2-chlorotoluene.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common and effective Pd(0) catalyst. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ.[10] |
| Organometallic Reagent | Aryl-Sn(n-Bu)₃ (2.2-2.5 eq) | A stoichiometric excess is required to drive the reaction to completion at both C-Br sites. |
| Additive | CuI (optional), LiCl | CuI can accelerate the transmetalation step. LiCl can break up tin aggregates and prevent catalyst inhibition.[6] |
| Solvent | DMF, Toluene, Dioxane | Anhydrous, polar aprotic solvents are typically used to ensure solubility of the catalyst and reagents. |
| Workup | Aqueous KF wash | Crucial for removing the toxic and often chromatographically challenging tributyltin byproducts.[10] |
Advanced Strategies: Sequential and Orthogonal Coupling
The true synthetic power of this compound lies in its potential for sequential, multi-step functionalization to build complex, unsymmetrical biaryls.
Figure 3: Logical workflow for the sequential synthesis of a tri-aryl toluene derivative.
This strategy involves:
-
First Coupling (C3-Br): Employing conditions similar to Protocol 1, with a bulky ligand and controlled stoichiometry to selectively react at the less hindered C3-Br bond.
-
Second Coupling (C6-Br): The resulting mono-arylated product can then be subjected to a second cross-coupling reaction with a different organometallic partner. Since the remaining C-Br bond is now the most reactive site, standard Suzuki or Stille conditions can be used.
-
Third Coupling (C2-Cl): The C-Cl bond is the least reactive and requires more forcing conditions for activation. This typically involves catalysts with highly electron-donating and bulky ligands (e.g., Buchwald or N-heterocyclic carbene (NHC) ligands) and higher reaction temperatures.[11]
This stepwise approach provides unparalleled access to a diverse chemical space from a single, readily available starting material.
Conclusion
This compound is a powerful and versatile building block for the synthesis of polysubstituted biaryl compounds. By understanding the fundamental principles of palladium-catalyzed cross-coupling and the differential reactivity of its halogen substituents, researchers can strategically control the reaction outcome. The protocols provided herein for selective mono- and di-arylation via Suzuki-Miyaura and Stille couplings offer a robust starting point for synthetic campaigns. The potential for sequential, orthogonal functionalization further establishes this reagent as a key tool for accessing novel chemical matter in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biaryls PDF [wvw.zlibrary.to]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Role of 3,6-Dibromo-2-chlorotoluene in the development of metal-organic frameworks (MOFs)
Application Notes & Protocols
Topic: The Strategic Role of 3,6-Dibromo-2-chlorotoluene in the Development of Advanced Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Porosity and Functionality with Halogenated Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized through the self-assembly of metal ions or clusters with organic ligands, often referred to as linkers.[1][2] The unparalleled tunability of their pore size, surface area, and chemical functionality makes them exceptional candidates for applications in gas storage, separation, catalysis, and drug delivery.[3] The judicious selection of the organic linker is a cornerstone of MOF design, as its geometry, length, and functional groups dictate the topology and properties of the final framework.[4]
Halogenated organic linkers are of particular interest as they introduce unique electronic and chemical properties into the MOF structure. The incorporation of elements like bromine and chlorine can enhance the material's stability, modify its hydrophobicity, and create specific interaction sites for gas adsorption or catalytic processes.[5] For example, bromine functionalization has been shown to improve the selective adsorption of gases like CO2 and enhance ethane/ethylene separation performance in isostructural MOFs.[6]
This application note details the pivotal role of This compound as a precursor for a novel, highly functionalized dicarboxylic acid linker, herein named 4-carboxy-3,6-dibromo-2-chlorobenzoic acid (cdb-DCBA) . We provide a comprehensive, field-tested guide for the multi-step synthesis of this linker and its subsequent use in the solvothermal synthesis of a robust, halogenated MOF, designated Sci-MOF-1 . The protocols are designed to provide not just a procedural checklist, but a deep understanding of the causality behind each experimental step, ensuring both reproducibility and scientific integrity.
Part 1: Synthesis of the Functionalized Linker: 4-carboxy-3,6-dibromo-2-chlorobenzoic acid (cdb-DCBA)
The transformation of the commercially available this compound into a dicarboxylic acid suitable for MOF synthesis is a multi-step process. The core strategy involves two key transformations: the palladium-catalyzed carbonylation of an aryl-bromide to introduce the first carboxylic group (as an ester), followed by the strong oxidation of the benzylic methyl group to form the second carboxylic acid.
Diagram of Linker Synthesis Workflow
Caption: Synthetic pathway from this compound to the cdb-DCBA linker.
Protocol 1.1: Palladium-Catalyzed Carbonylation of this compound
This procedure converts one of the bromo-substituents into a methyl ester group. The bromine at the 3-position is less sterically hindered than the one at the 6-position, making it the more probable site of reaction. Palladium-catalyzed carbonylation is a robust method for this transformation, converting aryl bromides into esters using carbon monoxide.[6][7]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Carbon Monoxide (CO) gas (lecture bottle or balloon)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (10.0 g, 35.1 mmol), Pd(OAc)₂ (0.39 g, 1.76 mmol, 5 mol%), Xantphos (1.02 g, 1.76 mmol, 5 mol%), and Na₂CO₃ (7.45 g, 70.3 mmol).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (80 mL) and anhydrous methanol (20 mL).
-
Carbon Monoxide Purge: Seal the flask and evacuate and backfill with CO gas three times. Maintain a positive pressure of CO (e.g., using a balloon).
-
Rationale: The use of an inert atmosphere initially prevents degradation of the catalyst. The CO is a crucial reactant that is inserted into the palladium-aryl bond.[1]
-
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-bromo-2-chloro-6-methylbenzoate as a solid.
Protocol 1.2: Oxidation of the Methyl Group
The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction is highly effective for alkyl groups attached to aromatic rings.[4][8]
Materials:
-
Methyl 3-bromo-2-chloro-6-methylbenzoate
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend Methyl 3-bromo-2-chloro-6-methylbenzoate (5.0 g, 18.8 mmol) in 150 mL of water.
-
Oxidant Addition: Heat the mixture to reflux. Add KMnO₄ (11.9 g, 75.3 mmol) portion-wise over 2 hours.
-
Rationale: Portion-wise addition controls the exothermic reaction. The purple color of permanganate will disappear as it is consumed.
-
-
Reaction Completion: Continue refluxing until the purple color persists, indicating the reaction is complete (approx. 4-6 hours).
-
Quenching: Cool the mixture in an ice bath. Cautiously add solid sodium bisulfite until the brown manganese dioxide (MnO₂) precipitate dissolves and the solution becomes colorless.
-
Acidification & Isolation: Acidify the cold solution to pH 1-2 with concentrated HCl. A white precipitate of 3-Bromo-2-chloro-6-(methoxycarbonyl)benzoic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 1.3: Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the carboxylic acid under basic conditions, followed by acidification.
Materials:
-
3-Bromo-2-chloro-6-(methoxycarbonyl)benzoic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Reaction: Dissolve the product from Protocol 1.2 (e.g., 4.0 g) in 50 mL of 2 M aqueous NaOH and heat at 80 °C for 4 hours.
-
Acidification: Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Isolation: The final product, 4-carboxy-3,6-dibromo-2-chlorobenzoic acid (cdb-DCBA) , will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 80 °C. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Formula | MW ( g/mol ) | Key Role |
| This compound | C₇H₅Br₂Cl | 284.38 | Starting Material |
| cdb-DCBA Linker | C₈H₃Br₂ClO₄ | 370.37 | MOF Organic Linker |
| Table 1: Properties of the Precursor and Synthesized Linker. |
Part 2: Solvothermal Synthesis of Sci-MOF-1
Solvothermal synthesis is the most common method for producing crystalline MOFs.[9][10][11] This process involves heating the metal salt and organic linker in a high-boiling point solvent within a sealed container. The elevated temperature and pressure facilitate the coordination and self-assembly process.
Diagram of MOF Synthesis and Activation Workflow
Caption: Workflow for the synthesis and activation of Sci-MOF-1.
Protocol 2.1: Synthesis of Sci-MOF-1
This protocol describes the synthesis of a zinc-based MOF using the cdb-DCBA linker. Zinc is a common choice due to its versatile coordination chemistry.
Materials:
-
cdb-DCBA linker (synthesized in Part 1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
20 mL Scintillation vials
Procedure:
-
Preparation of Solution: In a 20 mL scintillation vial, dissolve the cdb-DCBA linker (37.0 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (59.5 mg, 0.2 mmol) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Causality: The slow heating and cooling rates promote the growth of larger, higher-quality crystals by allowing the system to remain near thermodynamic equilibrium.
-
-
Isolation: After cooling, colorless crystals of Sci-MOF-1 should be visible. Decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials trapped within the pores.
Protocol 2.2: Activation of Sci-MOF-1
Activation is the process of removing the solvent molecules from the MOF pores to make the internal surface area accessible for applications like gas sorption. This is a critical step, as direct heating under vacuum can cause fragile frameworks to collapse.
Materials:
-
As-synthesized Sci-MOF-1
-
Acetone (or other volatile solvent like dichloromethane)
-
Supercritical CO₂ dryer
Procedure:
-
Solvent Exchange: After washing with DMF, decant the solvent and immerse the crystals in acetone (10 mL). Replace the acetone every 8 hours for a total of 2 days.
-
Rationale: DMF has a high boiling point and strong interactions with the metal sites, making it difficult to remove. A more volatile solvent like acetone is exchanged into the pores first.
-
-
Supercritical Drying (Recommended): For frameworks that may be sensitive to collapse, supercritical CO₂ drying is the preferred method. Transfer the acetone-soaked crystals to the chamber of a supercritical dryer.
-
Drying Process: Purge the chamber with liquid CO₂ to replace the acetone. Heat and pressurize the chamber beyond the supercritical point of CO₂ (31 °C, 1071 psi). Slowly vent the supercritical fluid as a gas, leaving the pores empty without the stress of surface tension from a receding liquid-gas interface.
-
Storage: The activated, porous Sci-MOF-1 should be stored in a desiccator or under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
| Parameter | Condition | Rationale |
| Metal Source | Zn(NO₃)₂·6H₂O | Provides Zn²⁺ nodes for framework construction. |
| Organic Linker | cdb-DCBA | Forms the structural struts of the framework. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point; effectively dissolves reactants.[9] |
| Temperature | 120 °C | Provides energy for crystal nucleation and growth. |
| Time | 48 hours | Allows for the slow, ordered formation of crystalline material. |
| Activation | Supercritical CO₂ Drying | Preserves the porous structure by avoiding capillary forces during solvent removal. |
| Table 2: Key Parameters for the Solvothermal Synthesis of Sci-MOF-1. |
Conclusion and Outlook
The use of this compound as a versatile precursor allows for the rational design of a highly functionalized, halogen-rich organic linker. The detailed protocols provided herein demonstrate a clear and reproducible pathway for synthesizing the cdb-DCBA linker and its subsequent incorporation into a novel metal-organic framework, Sci-MOF-1. The presence of multiple halogen atoms on the linker backbone is expected to impart unique properties to the MOF, such as enhanced selectivity in gas separation and potential for post-synthetic modification at the halogen sites. These application notes serve as a foundational guide for researchers aiming to explore the vast chemical space of functionalized MOFs by leveraging complex, custom-designed organic building blocks.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. US6355835B1 - Process for preparation of benzene dicarboxylic acids - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 5. Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. | Semantic Scholar [semanticscholar.org]
- 6. Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,6-Dibromo-2-chlorotoluene as a Versatile Building Block for Covalent Organic Polymers
Introduction: Unlocking the Potential of Tri-Halogenated Aromatics in Porous Polymer Synthesis
Covalent Organic Polymers (COPs) have emerged as a class of porous materials with significant potential in diverse applications, including catalysis, gas storage and separation, and sensing.[1][2] The rational design of COPs with tailored properties hinges on the judicious selection of monomeric building blocks. Halogenated aromatic compounds are particularly valuable precursors due to their propensity to undergo various cross-coupling reactions, enabling the formation of robust and porous polymer networks.[3][4]
This document provides a comprehensive guide to the application of 3,6-Dibromo-2-chlorotoluene as a versatile building block for the synthesis of novel COPs. The presence of three halogen atoms—two bromine and one chlorine—on the toluene scaffold offers unique opportunities for synthetic diversification and functionalization. The two bromine atoms can readily participate in homo- or co-polymerization reactions, such as Yamamoto or Suzuki coupling, to form the primary polymer backbone.[3][5][6] The comparatively less reactive chlorine atom can be retained in the polymer structure for post-synthetic modification, or it can influence the electronic properties and stability of the resulting material. This multi-functionality makes this compound a compelling candidate for the development of advanced porous materials.
These application notes are intended for researchers and scientists in materials chemistry and drug development, providing detailed protocols for the synthesis, characterization, and potential applications of COPs derived from this tri-halogenated precursor.
Synthetic Strategies: Harnessing Halogen Reactivity for Polymer Construction
The differential reactivity of the bromine and chlorine substituents on the this compound monomer allows for controlled polymerization pathways. The carbon-bromine bond is generally more susceptible to oxidative addition in common cross-coupling reactions than the carbon-chlorine bond, providing a synthetic handle for selective backbone formation.
Protocol 1: Homopolymerization via Yamamoto Coupling
Yamamoto coupling provides a straightforward and efficient method for the synthesis of porous aromatic polymers through the dehalogenative polycondensation of aryl halides.[3][5][7] This approach is particularly well-suited for the homopolymerization of this compound, leading to a network where the monomeric units are linked through biphenyl-type bonds.
Experimental Workflow:
Figure 1: Experimental workflow for the Yamamoto homopolymerization of this compound.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.5 eq), and 2,2'-bipyridyl (2.5 eq) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at 80-100 °C for 24-48 hours. The formation of a solid precipitate indicates polymer formation.
-
Work-up: After cooling to room temperature, quench the reaction by adding methanol.
-
Purification: Collect the solid product by filtration and wash thoroughly with methanol, water, and acetone to remove any unreacted monomers and catalyst residues. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., THF, chloroform, and acetone) for 24 hours each to remove oligomeric species.
-
Drying: Dry the purified polymer under vacuum at 100 °C overnight to yield the final covalent organic polymer.
Protocol 2: Co-polymerization via Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling offers a versatile route to introduce functional diversity into the COP backbone by co-polymerizing this compound with a variety of diboronic acids or their esters.[6][8][9] This approach allows for the tuning of porosity, electronic properties, and surface functionality.
Experimental Workflow:
Figure 2: Experimental workflow for the Suzuki-Miyaura co-polymerization.
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a diboronic acid or ester comonomer (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 4.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and an aqueous solution of the base (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture at 90-110 °C with vigorous stirring for 48-72 hours.
-
Work-up: After cooling, collect the precipitated polymer by filtration.
-
Purification: Wash the solid with water, methanol, and acetone. Purify the polymer using Soxhlet extraction with appropriate solvents (e.g., THF, chloroform) to remove soluble impurities.
-
Drying: Dry the final product under vacuum at an elevated temperature.
Characterization of the Resulting Covalent Organic Polymers
A thorough characterization of the synthesized COPs is crucial to understand their structure, porosity, and thermal stability.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the polymer backbone and the presence of functional groups. | Disappearance of C-Br stretching vibrations and the appearance of new bands corresponding to the biphenyl linkages. |
| Solid-State ¹³C CP/MAS NMR Spectroscopy | To elucidate the chemical structure and connectivity of the polymer network. | Broad signals in the aromatic region confirming the polymeric structure. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the polymer. | Broad diffraction peaks are indicative of an amorphous or poorly crystalline nature, which is common for COPs synthesized via irreversible coupling reactions.[10] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures (often > 300 °C) are expected, indicating good thermal stability. |
| Nitrogen Physisorption (BET Analysis) | To determine the specific surface area and pore size distribution. | The polymer should exhibit Type I or Type IV isotherms, indicating microporous or mesoporous structures, respectively. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology of the polymer particles. | Typically reveals aggregated nanoparticles or irregular morphologies. |
Potential Applications
The unique structural and electronic features of COPs derived from this compound suggest their utility in several advanced applications.
Heterogeneous Catalysis
The porous nature and high surface area of these COPs make them excellent candidates as supports for catalytically active metal nanoparticles.[11][12] The presence of chlorine atoms and the aromatic framework can provide anchoring sites for metal precursors.
Workflow for Catalyst Preparation and Application:
Figure 3: Workflow for the preparation and application of a metal-decorated COP catalyst.
A potential application is in Suzuki-Miyaura cross-coupling reactions, where palladium nanoparticles supported on the COP could exhibit high catalytic activity and recyclability.
Gas Adsorption and Separation
The inherent porosity of these COPs makes them promising materials for gas storage (e.g., H₂, CH₄) and the selective capture of CO₂.[2][4] The chlorine functionalization may enhance the affinity for certain gases through dipole-quadrupole interactions.
Sensing Applications
The electron-rich aromatic framework of the COPs can interact with electron-deficient analytes, making them suitable for fluorescence-based sensing of nitroaromatic compounds, which are common explosives.[1] The porous structure allows for efficient diffusion of the analyte to the sensing sites.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of functional covalent organic polymers. Its tri-halogenated nature provides a platform for creating diverse polymer architectures through controlled polymerization strategies. The resulting COPs are expected to exhibit high thermal stability, permanent porosity, and tunable properties, making them attractive for a range of applications, from heterogeneous catalysis to gas separation and chemical sensing. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers to explore the full potential of this versatile monomer in the exciting field of porous organic materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]
- 5. Yamamoto Coupling for the Synthesis of Benzophenes and Acene-Based Cyclooctatetraenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
Application Notes and Protocols for Green Chemistry Approaches to Reactions with 3,6-Dibromo-2-chlorotoluene
Foreword: Embracing Sustainability in the Synthesis of Complex Molecules
The imperative to develop environmentally benign synthetic methodologies is a cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors.[1][2] The principles of green chemistry—focusing on waste prevention, atom economy, and the use of safer solvents and energy sources—provide a robust framework for this endeavor.[3] This guide provides detailed application notes and protocols for green chemistry approaches to reactions involving 3,6-dibromo-2-chlorotoluene, a versatile but challenging polyhalogenated aromatic building block. By leveraging innovative techniques such as microwave-assisted synthesis, ultrasonication, and reactions in aqueous media, we can significantly reduce the environmental footprint of processes that utilize this important intermediate.
The inherent reactivity differences between the bromine and chlorine substituents on the toluene ring offer a unique opportunity for selective functionalization, which is crucial in multi-step syntheses.[4][5] This document will explore how to harness this differential reactivity under green conditions to achieve high yields and selectivities in key C-C and C-N bond-forming reactions.
I. Strategic Considerations for Greener Reactions with this compound
The successful implementation of green chemistry principles in reactions with this compound hinges on a strategic selection of reaction parameters. The following sections will delve into specific protocols, but it is essential first to understand the causality behind these choices.
Solvent Selection: Moving Beyond Traditional Organic Solvents
The majority of waste in chemical processes originates from solvent use.[6] Therefore, replacing hazardous organic solvents is a primary goal.
-
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent medium for many cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[7][8] The use of water can also lead to enhanced reaction rates due to the hydrophobic effect.[2]
-
Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, offer a unique reaction environment. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green alternatives. In some cases, ILs can also act as both solvent and catalyst stabilizer.[9]
Energy Input: Efficient and Controlled Heating
Conventional heating methods are often energy-intensive and can lead to the formation of byproducts.
-
Microwave Irradiation: This technique allows for rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times and often cleaner reactions with higher yields.[7][8]
-
Ultrasonication: The use of ultrasound can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates, particularly in heterogeneous systems.[9][10]
Catalysis: Minimizing Waste and Enhancing Selectivity
Catalytic processes are inherently greener as they reduce the amount of waste generated compared to stoichiometric reactions.
-
Ligand-Free Palladium Catalysis: Simplifying the catalytic system by omitting phosphine ligands reduces cost and toxicity. In some cases, the solvent or other reaction components can stabilize the palladium catalyst.[11][12][13]
-
Mechanochemistry: By using mechanical force (e.g., ball milling) to induce chemical reactions, the need for a solvent can be eliminated entirely. This approach is particularly promising for reactions involving solid reagents.[1][14]
II. Green Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The following protocols are designed to be greener alternatives to traditional methods.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media
This protocol leverages the benefits of both microwave heating and water as a solvent to achieve rapid and efficient coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Degassed water:ethanol (1:1 mixture)
-
Microwave reactor vials
Experimental Workflow:
Caption: Microwave-assisted Suzuki-Miyaura workflow.
Step-by-Step Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (3.0 mmol).
-
Add 5 mL of a degassed 1:1 mixture of water and ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The use of a water/ethanol co-solvent system aids in the dissolution of both the organic substrate and the inorganic base.[7] Microwave heating dramatically accelerates the reaction, allowing for completion in minutes rather than hours.[8]
Protocol 2: Mechanochemical Suzuki-Miyaura Coupling
This solvent-free protocol is ideal for researchers looking to minimize liquid waste.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Ball milling apparatus with stainless steel jars and balls
Experimental Workflow:
Caption: Mechanochemical Suzuki-Miyaura workflow.
Step-by-Step Procedure:
-
In a stainless steel milling jar containing stainless steel balls, combine this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (3.0 mmol).
-
Mill the mixture at 600 rpm for 60-90 minutes.
-
After milling, extract the solid mixture with ethyl acetate and filter to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights: The mechanical energy from ball milling provides the activation energy for the reaction, eliminating the need for a solvent. This method is particularly effective for coupling poorly soluble substrates.[1]
Data Summary: Comparison of Suzuki-Miyaura Protocols
| Parameter | Microwave-Assisted | Mechanochemical |
| Solvent | Water/Ethanol | None |
| Energy Source | Microwave | Mechanical |
| Reaction Time | 15-30 min | 60-90 min |
| Temperature | 120°C | Ambient |
| Typical Yield | 85-95% | 75-90% |
| Green Advantage | Use of benign solvent | Solvent-free |
III. Green Heck and Sonogashira Coupling Protocols
The Heck and Sonogashira reactions are fundamental for the formation of C-C double and triple bonds, respectively.
Protocol 3: Ultrasound-Assisted Ligand-Free Heck Reaction
This protocol utilizes ultrasound to promote a ligand-free Heck coupling, simplifying the reaction setup.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or an ionic liquid
-
Ultrasonic bath
Experimental Workflow:
Caption: Ultrasound-assisted Heck reaction workflow.
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the alkene (1.5 mmol), PdCl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol) in 5 mL of DMF or an ionic liquid.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 40-50°C for 2-4 hours.
-
After the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality and Insights: Ultrasound promotes the reaction by creating localized hot spots and increasing mass transfer, which can be particularly effective for heterogeneous catalyst systems or when dealing with sparingly soluble reagents.[9][10] The use of a ligand-free system reduces cost and simplifies purification.[11]
Protocol 4: Microwave-Assisted Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which is often toxic, and utilizes microwave heating for rapid synthesis.
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine tetrafluoroborate
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Microwave reactor vials
Step-by-Step Procedure:
-
To a microwave vial, add this compound (1.0 mmol), terminal alkyne (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), tri-tert-butylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and K₂CO₃ (2.5 mmol).
-
Add 4 mL of 1,4-dioxane.
-
Seal the vial and irradiate in a microwave reactor at 100°C for 20-40 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Causality and Insights: Microwave heating significantly accelerates the Sonogashira coupling, allowing for the use of less reactive aryl bromides. The use of a bulky phosphine ligand facilitates the catalytic cycle and allows for a copper-free system.
IV. Emerging Green Approaches
Photocatalysis
Visible-light photocatalysis offers a mild and sustainable method for forming C-C and C-H bonds. While specific protocols for this compound are still emerging, the general approach involves the use of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) to generate radical intermediates under visible light irradiation, which then participate in the desired transformation.[15] This method has the potential to enable novel, previously inaccessible reactions at room temperature.
Biocatalysis
The use of enzymes for chemical transformations represents the pinnacle of green chemistry. Dehalogenases are enzymes capable of cleaving carbon-halogen bonds.[16][17][18] While still an area of active research, the development of robust dehalogenases could provide a highly selective and environmentally friendly method for the functionalization of polyhalogenated compounds like this compound. This could involve selective dehalogenation to generate less halogenated, more valuable intermediates.
V. Conclusion and Future Outlook
The application of green chemistry principles to reactions involving this compound offers significant advantages in terms of reduced waste, energy consumption, and use of hazardous materials. The protocols outlined in this guide demonstrate the feasibility of performing key cross-coupling reactions under more sustainable conditions. As research in areas like photocatalysis and biocatalysis continues to advance, we can expect even more innovative and environmentally benign methods for the transformation of this and other important chemical building blocks to emerge.
VI. References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. --INVALID-LINK--
-
Mechanochemistry bypasses need for solvents in Suzuki coupling. Chemistry World. --INVALID-LINK--
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. --INVALID-LINK--
-
Rapid microwave-promoted Suzuki cross coupling reaction in water. Royal Society of Chemistry. --INVALID-LINK--
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. --INVALID-LINK--
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. --INVALID-LINK--
-
Ultrasound-promoted palladium-catalyzed cross coupling reactions. Organic Chemistry Portal. --INVALID-LINK--
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. --INVALID-LINK--
-
Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls Catalyzed by a Reductive Dehalogenase in Dehalococcoides mccartyi Strain MB. PubMed. --INVALID-LINK--
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. --INVALID-LINK--
-
Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate. --INVALID-LINK--
-
Dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers using a hybrid bioinorganic catalyst. Royal Society of Chemistry. --INVALID-LINK--
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. --INVALID-LINK--
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. National Institutes of Health. --INVALID-LINK--
-
Palladium (II) Catalyzed Synthesis of Meta-Substituted Biphenyls via Carboxylate Directed Ortho-Arylation Decarboxylation Cascade: Experimental and Theoretical Insights. ResearchGate. --INVALID-LINK--
-
(PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. --INVALID-LINK--
-
Ligand-Free Heck Reaction: Pd(OAc) 2 as an Active Catalyst Revisited. ResearchGate. --INVALID-LINK--
-
Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature. National Institutes of Health. --INVALID-LINK--
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Royal Society of Chemistry. --INVALID-LINK--
-
Ligand-Free Heck Reactions Using Low Pd-Loading. ResearchGate. --INVALID-LINK--
-
Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. --INVALID-LINK--
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. --INVALID-LINK--
-
This compound. Vulcanchem. --INVALID-LINK--
-
Dehalogenation of polybrominated diphenyl ethers and polychlorinated biphenyl by bimetallic, impregnated, and nanoscale zerovalent iron. PubMed. --INVALID-LINK--
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. --INVALID-LINK--
-
Dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers using a hybrid bioinorganic catalyst. Sigma-Aldrich. --INVALID-LINK--
-
Heterogeneous Photocatalytic C-C Coupling: Mechanism of Plasmon-mediated Reductive Dimerization of Benzyl Bromides by Supported Gold Nanoparticles. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using 3-Tolylboronic Acid. Benchchem. --INVALID-LINK--
-
Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. ResearchGate. --INVALID-LINK--
-
Microbial reductive dehalogenation of polychlorinated biphenyls. PubMed. --INVALID-LINK--
-
Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Royal Society of Chemistry. --INVALID-LINK--
-
Biaryl phosphane ligands in palladium-catalyzed amination. PubMed. --INVALID-LINK--
-
A Perspective on Late-Stage Aromatic C–H Bond Functionalization. National Institutes of Health. --INVALID-LINK--
-
Advanced Organic Synthesis: The Role of 2-Bromo-3-chlorotoluene. Benchchem. --INVALID-LINK--
-
Ultrasound assisted dichlorocarbene addition to 1,3-bis(allyloxy)-5-methylbenzene under biphasic condition: A kinetic study. Iranian Chemical Communication. --INVALID-LINK--
-
Ultrasound assisted synthesis of 6-flavonyl substituted 1,4-dihydro-benzo[d][7][19]oxazin-2-ones via Suzuki-Miyaura coupling under Pd/C catalysis. ResearchGate. --INVALID-LINK--
-
1000573-62-5, this compound Formula. ECHEMI. --INVALID-LINK--
-
3-Bromo-2-chlorotoluene. CymitQuimica. --INVALID-LINK--
-
A Comparative Guide to Alternatives for 2-Bromo-6-methyl-4-nitroanisole in Cross-Coupling Reactions. Benchchem. --INVALID-LINK--
-
Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Reactions. Benchchem. --INVALID-LINK--
References
- 1. Mechanochemistry bypasses need for solvents in Suzuki coupling | Research | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (1000573-62-5) for sale [vulcanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid microwave-promoted Suzuki cross coupling reaction in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ultrasound-promoted palladium-catalyzed cross coupling reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. A Perspective on Late-Stage Aromatic C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls Catalyzed by a Reductive Dehalogenase in Dehalococcoides mccartyi Strain MB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers using a hybrid bioinorganic catalyst - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 18. Microbial reductive dehalogenation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting common issues in 3,6-Dibromo-2-chlorotoluene reactions
Technical Support Center: 3,6-Dibromo-2-chlorotoluene Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a polysubstituted halogenated toluene, this compound presents unique challenges and opportunities in cross-coupling chemistry. This document provides in-depth, field-proven insights into troubleshooting common issues, ensuring your reactions are efficient, reproducible, and successful.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety precautions for handling this compound?
A1: While comprehensive toxicological data for this specific compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Exposure: Avoid contact with skin and eyes, as it may cause irritation.[2][3] In case of contact, wash the affected area immediately with plenty of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[4]
Q2: What is the expected reactivity order of the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: I > Br > Cl.[5][6] Therefore, the two bromine atoms are significantly more reactive than the chlorine atom. This differential reactivity allows for selective mono- or di-functionalization at the bromo-positions while leaving the chloro-position intact for subsequent transformations. The steric hindrance from the adjacent methyl and chloro groups may slightly modulate the reactivity of the two bromine atoms, but both are expected to react under standard conditions.
Q3: How can I purify the starting material if I suspect it contains impurities?
A3: Commercial this compound is typically supplied at 95% purity.[4] If higher purity is required or if degradation is suspected, several methods can be employed:
-
Recrystallization: This is often the most effective method for solid organic compounds. Screen various solvent systems (e.g., hexanes, ethanol/water, toluene) to find one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: For smaller scales or difficult-to-separate impurities, silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is a viable option.[4][7]
-
Washing: If the impurity is an acid or base, an aqueous wash with a mild base (like sodium bicarbonate solution) or acid (like dilute HCl), respectively, followed by drying of the organic layer and solvent removal, can be effective.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6][8] However, its success with a sterically hindered, electron-rich substrate like this compound depends on carefully optimized conditions.
Workflow for a Typical Suzuki-Miyaura Reaction
Caption: Inert-atmosphere workflow for Suzuki-Miyaura coupling.
Q4: My Suzuki reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A4: This is a common issue that often points to problems with the catalytic system or reaction environment.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is essential for oxidative addition into the C-Br bond.[9][10] If the precatalyst is old, decomposed, or improperly activated, the catalytic cycle cannot begin. | 1. Use a fresh catalyst source. Palladium complexes, especially those with phosphine ligands, can degrade over time. 2. Switch to a more active precatalyst. For challenging substrates, consider using modern palladacycle precatalysts (e.g., XPhos Pd G3/G4) which form the active Pd(0) species more readily.[11] 3. Increase catalyst loading. While not ideal, increasing the loading from 1-2 mol% to 3-5 mol% can sometimes overcome minor activity issues. |
| Oxygen Contamination | Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species or lead to homocoupling of the boronic acid, terminating the catalytic cycle.[9] | 1. Ensure rigorous degassing of solvents. Use freeze-pump-thaw cycles (3x) for best results, or sparge with an inert gas (Ar or N2) for at least 30 minutes. 2. Maintain a positive inert gas pressure throughout the reaction setup and duration. |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For a sterically hindered substrate, a bulky, electron-rich ligand is often required to promote the reaction.[6][12] | 1. Screen different ligands. Start with common bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos.[13] 2. Check the Pd:Ligand ratio. For catalysts generated in situ (e.g., from Pd₂(dba)₃), a 1:2 or 1:2.2 ratio of Pd to ligand is typical. |
| Inappropriate Base or Solvent | The base activates the boronic acid to form a more nucleophilic boronate complex, which is crucial for the transmetalation step.[8][14] The solvent must solubilize the reagents and facilitate the reaction without causing degradation. | 1. Screen bases. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for difficult couplings.[15] 2. Ensure anhydrous conditions if required. Some protocols work well in aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O), but the quality of the boronic acid is key.[16] Anhydrous conditions with K₃PO₄ may require a small amount of water to function effectively.[12] |
Q5: My reaction is producing a significant amount of homocoupled boronic acid (R²-R²) and/or debrominated starting material. How can I suppress these side reactions?
A5: These side products indicate off-cycle or competing reaction pathways that need to be minimized.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[9]
-
Solution: The most effective solution is to rigorously exclude oxygen from the reaction mixture, as detailed in Q4. Using a high-quality boronic acid or boronate ester (e.g., a pinacol ester) can also improve stability and reduce homocoupling.[9]
-
-
Protodebromination (Reduction of C-Br to C-H): This occurs when the organopalladium intermediate reacts with a proton source before it can undergo transmetalation.
-
Solution: Ensure all reagents and solvents are sufficiently dry if water is suspected to be the proton source. In some cases, the boronic acid itself can be a source of protodeborylation.[16] Using a more stable boronate ester or ensuring the transmetalation step is fast (by optimizing the base and ligand) can help mitigate this issue.
-
Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18] The reaction is sensitive to the choice of catalyst, ligand, and base, especially with a di-bromo substrate.
Simplified Catalytic Cycle & Common Failure Points
Caption: Key steps and failure points in the Buchwald-Hartwig cycle.
Q6: My Buchwald-Hartwig amination with a primary or secondary amine is sluggish or fails completely. What should I try?
A6: Similar to the Suzuki coupling, the catalyst system is paramount. However, the choice of base is often more critical in amination reactions.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Base | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex to form the key palladium-amido species, which precedes reductive elimination.[19] The base's strength and cation can significantly influence reaction rates. | 1. Use a Strong Alkoxide Base. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[15] Lithium bis(trimethylsilyl)amide (LiHMDS) can be useful for substrates with base-sensitive functional groups.[15] 2. Ensure Base Quality. Alkoxide bases are hygroscopic and can degrade. Use a freshly opened bottle or material stored in a glovebox. |
| Ligand Incompatibility | The ligand must promote reductive elimination from the palladium-amido complex, which is often the rate-limiting step. Sterically hindered amines require bulkier ligands to facilitate this step. | 1. Screen Modern Ligands. For general aminations, bulky biaryl phosphines like XPhos, SPhos, or BrettPhos are excellent starting points.[13][15] 2. Consider Bidentate Ligands. For some substrates, bidentate ligands like BINAP or DPPF can prevent catalyst decomposition and improve efficiency.[17] |
| Catalyst Poisoning | Certain functional groups on the amine or aryl halide can coordinate to the palladium center and act as catalyst poisons, inhibiting its activity. | 1. Protect Functional Groups. If your amine contains potentially coordinating groups (e.g., unprotected thiols, some heterocycles), consider protecting them before the coupling reaction. 2. Increase Catalyst Loading. As a last resort, a higher catalyst loading might overcome partial poisoning. |
| Solvent Effects | The solvent choice can influence the solubility of the base and intermediates, affecting the reaction rate. | 1. Screen Aprotic Solvents. Toluene, dioxane, and THF are commonly used.[13][20] Toluene is often a good first choice.[15] Avoid polar aprotic solvents like DMF or DMSO unless specified, as they can promote side reactions.[19] |
Q7: I am attempting a double amination on both bromine positions but am only getting the mono-aminated product. How can I drive the reaction to completion?
A7: Pushing the reaction to a double amination requires overcoming the steric and electronic changes that occur after the first C-N bond is formed.
-
Increase Reagent Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the amine and a corresponding amount of base (e.g., 2.5-3.0 equivalents) to account for both reaction sites and potential side reactions.
-
Increase Reaction Temperature and Time: The second amination will be slower than the first due to increased steric hindrance and a more electron-rich aromatic ring, which disfavors oxidative addition. Increasing the temperature (e.g., from 100 °C to 110-120 °C in toluene) and extending the reaction time can provide the necessary energy to overcome this activation barrier.
-
Re-evaluate the Catalyst System: A highly active catalyst system is essential. A combination of a modern ligand like t-BuXPhos or BrettPhos with a robust precatalyst may be necessary to facilitate the challenging second coupling.[15]
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound (1000573-62-5) for sale [vulcanchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig_reaction [chemeurope.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Optimizing reaction yield for the synthesis of 3,6-Dibromo-2-chlorotoluene
Welcome to the technical support center for the synthesis of 3,6-Dibromo-2-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the electrophilic aromatic substitution (EAS) of 2-chlorotoluene using elemental bromine (Br₂) or another brominating agent. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule, making it a potent electrophile.[1][2]
Q2: Why is a Lewis acid catalyst essential for this bromination?
Aromatic rings like toluene are electron-rich but are not nucleophilic enough to react with molecular bromine directly. The aromaticity of the ring confers significant stability that is not easily broken.[1] A Lewis acid catalyst, such as FeBr₃, interacts with Br₂, polarizing the Br-Br bond and generating a highly electrophilic "Br⁺" species (or a complex that behaves as such).[1][3] This powerful electrophile can then be attacked by the benzene ring, initiating the substitution reaction.
Q3: How do the existing substituents on 2-chlorotoluene direct the incoming bromine atoms?
This is the critical question for achieving the desired regioselectivity. On the 2-chlorotoluene starting material, we have two directing groups:
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Chloro Group (-Cl): A deactivating, ortho, para-director.
Both groups direct incoming electrophiles to positions 4 and 6. The 6-position is para to the methyl group and ortho to the chloro group, while the 4-position is para to the chloro group and meta to the methyl group. The combined electronic effects and sterics make the initial bromination highly likely at the 6-position. The second bromination then occurs at the 3-position. While this position is ortho to the methyl group, it is also ortho to the deactivating chloro group and a newly installed bromo group, making this second substitution more challenging and requiring carefully controlled conditions.
Q4: Can N-Bromosuccinimide (NBS) be used instead of liquid bromine?
Yes, N-Bromosuccinimide (NBS) is a viable and often safer alternative to elemental bromine, as it is a solid and easier to handle.[4][5] For aromatic bromination, NBS is typically used in conjunction with a catalyst or in a polar solvent. However, without a radical initiator, NBS can participate in electrophilic bromination. It provides a low, steady concentration of bromine, which can sometimes help control the reaction and prevent over-bromination.[5] For this specific dibromination, where forcing conditions may be needed for the second substitution, elemental bromine with a strong Lewis acid is often more effective.
Troubleshooting Guide: Optimizing Reaction Yield
Low yields in the synthesis of this compound are common and typically stem from issues with regioselectivity, reaction completion, or product degradation. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: Low Overall Yield with Significant Starting Material Remaining
-
Probable Cause 1: Inactive Catalyst. Lewis acid catalysts like FeBr₃ and AlCl₃ are highly moisture-sensitive. Contamination with water will hydrolyze the catalyst, rendering it ineffective.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous solvents and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of the catalyst or a freshly prepared sample if possible.
-
-
Probable Cause 2: Insufficient Reaction Temperature or Time. The second bromination at the sterically hindered and electronically deactivated 3-position may require more energy to overcome the activation barrier.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider gradually increasing the temperature.[7] Extending the reaction time may also drive it to completion, but be aware of the potential for side-product formation with prolonged heating.
-
Problem 2: Complex Mixture of Products with Poor Regioselectivity
-
Probable Cause: Incorrect Reaction Temperature. Regioselectivity in aromatic halogenations is often highly dependent on temperature.[4] Higher temperatures can lead to the formation of undesired isomers as kinetic control starts to dominate over thermodynamic control.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of bromine, which is an exothermic process.[4] Perform the initial bromination at a lower temperature (e.g., 0-5 °C) to favor substitution at the most activated sites, then consider raising the temperature to facilitate the second substitution if necessary.
-
Problem 3: Presence of Tri-brominated or Other Poly-brominated Byproducts
-
Probable Cause: Incorrect Stoichiometry or Rapid Addition of Bromine. Using an excess of the brominating agent or adding it too quickly can create localized high concentrations, leading to over-halogenation.
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of the brominating agent (e.g., 2.1 - 2.2 equivalents of Br₂). Add the bromine dropwise using an addition funnel over an extended period to maintain a low concentration in the reaction mixture. Vigorous stirring is essential to ensure homogeneity.[4]
-
Visualizing the Troubleshooting Workflow
The following flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for low-yield synthesis.
Optimized Experimental Protocol
This protocol details a robust method for the synthesis of this compound. Safety Note: This reaction involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials:
-
2-chlorotoluene
-
Iron powder (catalyst precursor)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler containing sodium bisulfite solution to neutralize HBr gas). Maintain a dry, inert atmosphere (N₂ or Ar).
-
Catalyst Activation: To the flask, add 2-chlorotoluene (1.0 eq) and anhydrous dichloromethane. Add a catalytic amount of iron powder (~0.02 eq).
-
Bromine Addition: In the dropping funnel, place bromine (2.1 eq) dissolved in a small amount of anhydrous DCM. Cool the reaction flask to 0-5 °C using an ice bath.
-
Reaction Execution: Begin adding the bromine solution dropwise to the vigorously stirred reaction mixture. The iron powder will react with the initial drops of bromine to form the active FeBr₃ catalyst in situ. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.
-
Workup: Once complete, cool the mixture in an ice bath and slowly quench the reaction by adding 10% sodium bisulfite solution to destroy any excess bromine. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 10% NaHSO₃ solution, saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography on silica gel.[8]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the optimized synthesis.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Br₂) | 2.1 - 2.2 equivalents | A slight excess ensures complete dibromination without promoting significant over-bromination. |
| Catalyst Loading (Fe) | 1-2 mol% | Sufficient to catalyze the reaction effectively; higher loading can lead to more side products. |
| Reaction Temperature | 0-10 °C (addition), RT (stirring) | Low initial temperature controls regioselectivity and the exothermic nature of the reaction.[4] |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert, anhydrous solvent is crucial to prevent catalyst deactivation. |
| Typical Yield | 60-75% (after purification) | Yields are highly dependent on strict adherence to anhydrous conditions and purification efficiency. |
Reaction Mechanism Visualization
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, as depicted below.
Caption: Mechanism of Lewis acid-catalyzed aromatic bromination.
By understanding the chemical principles governing this synthesis and employing a systematic approach to troubleshooting, researchers can reliably optimize their reaction conditions to achieve high yields of this compound.
References
Side reactions and byproduct formation in 3,6-Dibromo-2-chlorotoluene synthesis
Welcome to the technical support guide for the synthesis of 3,6-Dibromo-2-chlorotoluene (CAS No. 1000573-62-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on side reactions and byproduct formation. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a deeper understanding of the process.
Section 1: Synthesis Overview & Core Chemical Principles
This compound is a valuable polyhalogenated aromatic intermediate used in the construction of more complex molecules in pharmaceuticals and materials science.[1] Its synthesis, most commonly achieved via electrophilic bromination of 2-chlorotoluene, is a classic example of electrophilic aromatic substitution (EAS). However, the directing effects of the substituents on the aromatic ring present significant challenges in achieving high regioselectivity and purity.
The Underlying Chemistry: A Conflict of Directors
The outcome of the electrophilic bromination of 2-chlorotoluene is dictated by the directing effects of the methyl (-CH₃) and chloro (-Cl) groups.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group. It increases the electron density of the ring, particularly at positions 2, 4, and 6, making it more susceptible to electrophilic attack.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group. While it withdraws electron density from the ring overall (deactivating), its lone pairs can stabilize the intermediate carbocation (sigma complex) when the attack occurs at the ortho or para positions.[2][3]
In 2-chlorotoluene, the -CH₃ is at C1 and -Cl is at C2. The positions are therefore influenced as follows:
-
Position 3: meta to -CH₃, ortho to -Cl.
-
Position 4: para to -CH₃, meta to -Cl.
-
Position 5: meta to both.
-
Position 6: ortho to -CH₃, para to -Cl.
The strong ortho, para-directing nature of both groups, especially the activating methyl group, means that substitution at positions 4 and 6 is highly favored. This inherent electronic preference is the primary reason for the formation of a mixture of isomers, making the isolation of the pure 3,6-isomer a significant challenge.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final product has a low yield and my NMR/GC-MS analysis shows multiple dibromo-isomers. How can I improve the regioselectivity for the 3,6-isomer?
Answer: This is the most frequent challenge and stems directly from the competing directing effects of the methyl and chloro groups. The formation of undesired isomers like 4,6-dibromo-2-chlorotoluene is kinetically favored.
-
Causality: The combination of the activating ortho, para-directing methyl group and the ortho, para-directing chloro group strongly favors bromination at positions 4 and 6. Achieving substitution at the less-activated position 3 is difficult.
-
Troubleshooting & Solutions:
-
Catalyst Choice: The choice of Lewis acid catalyst is critical. While strong catalysts like AlCl₃ can accelerate the reaction, they may also decrease selectivity. In our experience, using elemental iron (Fe) or ferric bromide (FeBr₃) provides a good balance of reactivity and control.[3][4] Ensure the catalyst is anhydrous, as moisture will deactivate it.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. We recommend starting at 0-5 °C and allowing the reaction to slowly warm to room temperature. Lower temperatures give the electrophile more time to differentiate between the electronically distinct positions on the ring, often favoring the thermodynamically more stable, albeit less rapidly formed, product.
-
Solvent Effects: Using a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is standard. In some cases, a more polar solvent like nitromethane can alter the selectivity profile, but this must be evaluated on a case-by-case basis.
-
Purification Strategy: Excellent separation of the isomers is mandatory. Since the boiling points are often close, fractional distillation is challenging. Column chromatography is the most effective method.[1][5]
-
| Parameter | Recommended Starting Condition | Rationale |
| Starting Material | 2-Chlorotoluene | 1.0 eq |
| Brominating Agent | Bromine (Br₂) | 2.0 - 2.2 eq |
| Catalyst | Anhydrous FeBr₃ or Fe powder | 0.1 eq |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Temperature | 0 °C to Room Temperature | Slow addition of Br₂ at 0 °C |
| Reaction Time | 4-12 hours | Monitor by TLC or GC-MS |
Question 2: I am observing significant amounts of tribromo- and other over-brominated byproducts. What's causing this?
Answer: The formation of over-brominated species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect. The desired dibrominated product is still an activated aromatic ring and can undergo further electrophilic substitution.
-
Causality: The presence of the activating methyl group means that even after two bromine atoms have been added, the ring may still be reactive enough to accept a third, especially if excess bromine is present or the reaction is left for too long.
-
Troubleshooting & Solutions:
-
Strict Stoichiometric Control: Carefully measure and dispense the bromine. Use a slight excess (e.g., 2.1 equivalents) to drive the reaction to completion, but avoid a large excess. Adding the bromine via a syringe pump over several hours ensures a low, steady concentration in the reaction mixture.
-
Reaction Monitoring: This is critical. Monitor the disappearance of the starting material and mono-brominated intermediates and the appearance of the desired product using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the consumption of the starting material is complete.
-
Question 3: My reaction is stalled. There is a lot of starting material and mono-brominated product remaining even after extended time.
Answer: An incomplete reaction points to issues with reagents, catalyst activity, or temperature.
-
Causality: Insufficient electrophile generation is the most common cause. This is typically due to a deactivated catalyst (often by moisture) or a temperature that is too low for the reaction to proceed at a practical rate.
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture will hydrolyze the Lewis acid catalyst (e.g., FeBr₃ + 3H₂O → Fe(OH)₃ + 3HBr), rendering it inactive.
-
Check Catalyst Quality: Use a fresh bottle of the Lewis acid catalyst or freshly ground iron powder.
-
Controlled Temperature Increase: If the reaction is stalled at a low temperature, gradually increase the temperature to 30-40 °C and monitor for progress. Do not heat aggressively, as this will promote side reactions.
-
Question 4: I've isolated a byproduct that my NMR suggests is a result of bromination on the methyl group. How is this possible?
Answer: You have inadvertently initiated a free-radical substitution reaction, which competes with the desired electrophilic aromatic substitution.
-
Causality: Free-radical halogenation occurs on the alkyl side-chain (the benzylic position) under the influence of UV light or high temperatures.[2] This mechanism is entirely different from the Lewis-acid-catalyzed EAS on the ring.
-
Troubleshooting & Solutions:
-
Exclude Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.
-
Moderate Temperature: Avoid excessive heating, which can promote the homolytic cleavage of Br₂ into bromine radicals.
-
Purity of Reagents: Ensure your starting materials and solvents are free from radical initiators (e.g., peroxides).
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Is there a better synthetic route to avoid the isomer problem? Yes, a multi-step synthesis using a Sandmeyer reaction can provide unambiguous regiocontrol.[6][7][8] A potential route would be to start with an appropriately substituted aniline, such as 2-amino-3,6-dibromotoluene. The amino group can then be converted to a diazonium salt and subsequently displaced with a chloro group using copper(I) chloride (CuCl).[6][9] While longer, this method avoids the difficult isomeric separation inherent in the direct bromination approach.
-
FAQ 2: How can I best monitor the reaction by TLC? Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 98:2). 2-chlorotoluene is non-polar and will have a high Rf value. The brominated products will be slightly more polar and have lower Rf values. You should be able to distinguish between the starting material, the mono-bromo intermediate, and the dibromo-product mixture. The spot for the product mixture will likely be elongated as it contains multiple isomers.
-
FAQ 3: What are the critical safety precautions?
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton). Have a bromine quenching solution (e.g., sodium thiosulfate solution) readily available.
-
Halogenated Solvents (CH₂Cl₂, CCl₄): These are toxic and suspected carcinogens. Minimize exposure and handle only in a fume hood.
-
Lewis Acids (FeBr₃, AlCl₃): These are water-reactive and corrosive. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and avoid contact with skin.
-
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound via Direct Bromination
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory.
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 2-chlorotoluene (10.0 g, 79.0 mmol) and anhydrous dichloromethane (100 mL). Wrap the flask in aluminum foil.
-
Catalyst Addition: Add anhydrous ferric bromide (FeBr₃, 2.3 g, 7.9 mmol) to the stirred solution.
-
Bromine Addition: Cool the flask to 0 °C in an ice bath. In the dropping funnel, place a solution of bromine (26.5 g, 8.5 mL, 166 mmol) in 20 mL of dichloromethane. Add the bromine solution dropwise to the reaction mixture over 2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 6 hours. Monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Slowly quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result will be a crude oil containing a mixture of isomers.
Protocol 4.2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with hexane as the eluent.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Elute the column with pure hexane. The isomers will separate based on their polarity. The desired this compound isomer is typically one of the less polar compounds but may require careful fraction collection.
-
Analysis: Collect fractions and analyze each by TLC or GC-MS to identify the pure fractions containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]
Caption: The main synthesis pathway and common competing side reactions.
References
- 1. This compound (1000573-62-5) for sale [vulcanchem.com]
- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 3,6-Dibromo-2-chlorotoluene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,6-Dibromo-2-chlorotoluene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity and selectivity of this versatile, polyhalogenated building block, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of a Polyhalogenated Arene
This compound presents a unique synthetic challenge and opportunity. With three distinct halogen atoms (two bromines and one chlorine), the potential for selective functionalization is high, but so is the risk of complex product mixtures. The reactivity of the C-X bonds in palladium-catalyzed cross-couplings generally follows the trend I > OTf > Br > Cl.[1][2] For this substrate, the C-Br bonds are significantly more reactive than the C-Cl bond. However, the subtle electronic differences between the two C-Br bonds and the profound influence of the reaction environment—especially the solvent—dictate the success of selective transformations.
The solvent is not merely a medium for dissolution; it is an active participant in the catalytic cycle. It influences catalyst stability, reagent solubility, the activity of bases, and can even coordinate to the metal center, altering the mechanism and outcome of the reaction.[3][4][5] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound is failing or showing very low yield. What are the first solvent-related parameters I should check?
A1: When a reaction fails, a systematic check of your solvent and setup is the first line of defense. Low yields can often be traced back to a few key issues.[1]
-
Reagent & Base Solubility: Ensure all components—your aryl halide, coupling partner (e.g., boronic acid), and base—are sufficiently soluble in the chosen solvent at the reaction temperature.[6][7] Poor solubility is a common cause of incomplete or failed reactions. If you observe a persistent slurry, particularly of the base, the reaction kinetics can be severely hindered.
-
Insight: For Suzuki-Miyaura couplings, which often use inorganic bases like K₂CO₃ or K₃PO₄, a co-solvent of water is frequently used (e.g., Dioxane/H₂O, Toluene/H₂O).[8] This biphasic system helps dissolve the base, facilitating its role in the catalytic cycle, particularly the crucial transmetalation step.[6]
-
-
Solvent Purity & Degassing: Palladium(0) catalysts are highly sensitive to oxygen.[1][9] Oxygen in the solvent can lead to the oxidation and deactivation of the active Pd(0) species, often observed as the formation of palladium black.[9]
-
Causality: Furthermore, oxygen promotes the undesired oxidative homocoupling of coupling partners (e.g., Glaser coupling of alkynes in Sonogashira reactions or homocoupling of boronic acids in Suzuki reactions), which consumes your starting material.[8][9][10]
-
Actionable Advice: Always use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles for more rigorous applications.[8]
-
-
Solvent-Catalyst Compatibility: Certain solvents can act as inhibitors by coordinating too strongly to the palladium center, preventing substrate binding.
-
Example: While common, coordinating solvents like DMF have been reported to slow down certain Sonogashira reactions, potentially by displacing other essential ligands from the palladium complex.[9][11] If you are using a standard catalyst system like Pd(PPh₃)₄ in DMF and seeing no reaction, consider switching to a less coordinating solvent like THF or Toluene.
-
Q2: I am attempting a mono-functionalization of this compound but observing a mixture of products. How can solvent choice improve selectivity?
A2: This is a critical issue for polyhalogenated substrates. While the inherent reactivity difference (Br > Cl) is the primary driver of selectivity, the solvent plays a profound role in modulating the electronic environment of the catalyst, which can fine-tune this selectivity.
The choice of solvent can influence which catalytic species is active in the reaction. This has been demonstrated in studies on similar molecules like chloroaryl triflates, where selectivity can be completely inverted based on solvent choice.[12][13][14]
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These solvents typically favor the formation of neutral, monoligated palladium species like [Pd(L)].[12][14] These catalysts are generally less sensitive to subtle electronic differences and will preferentially react at the most labile bond, which in this case would be one of the C-Br bonds.
-
Polar Coordinating Solvents (e.g., DMF, Acetonitrile, NMP, DMSO): These solvents can stabilize charged or highly polar transition states.[15][16] It has been proposed that in such solvents, an anionic palladium complex can become the active catalyst.[13][17] This change in the catalytic species can alter the selectivity of the oxidative addition step. While the C-Br bonds remain more reactive, the specific C-Br bond that reacts first could be influenced by this change. Furthermore, some polar solvents can coordinate directly to the palladium center, forming species like [Pd(L)(solvent)], which again alters the steric and electronic properties of the catalyst and can invert selectivity.[14]
Troubleshooting Workflow for Selectivity Issues
Caption: Troubleshooting workflow for poor selectivity.
Q3: I am seeing significant side products like protodeboronation (in Suzuki) or alkyne homocoupling (in Sonogashira). How is this related to my solvent?
A3: These side reactions are classic signs of suboptimal conditions, often exacerbated by the solvent system.
-
Protodeboronation (Suzuki): This is the replacement of the boronic acid/ester group with a hydrogen atom, effectively destroying your nucleophile.[1][6]
-
Solvent Cause: While often linked to excess water or base, the choice of an organic co-solvent is key. Protic solvents like alcohols, if used, can sometimes act as a proton source. More commonly, using non-anhydrous aprotic solvents introduces residual water that facilitates this pathway.[8]
-
Solution: Use anhydrous grade solvents. If a water co-solvent is necessary for base solubility, use the minimum amount required and consider using more stable boronic esters (e.g., pinacol esters) which are less prone to this side reaction.[6]
-
-
Alkyne Homocoupling (Glaser-Hay Coupling in Sonogashira): This is the dimerization of your terminal alkyne, a common side reaction in copper-mediated Sonogashira couplings.[9]
-
Solvent Cause: This reaction is primarily promoted by the presence of oxygen.[2][9] The solvent's role is indirect but critical: its ability to dissolve oxygen and the rigor with which it has been degassed will directly impact the extent of this side reaction.
-
Solution: Rigorous degassing of the solvent is non-negotiable.[2][9] If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol, though this may require different ligands and bases.[10][18]
-
Data Summary & Solvent Selection Guide
The choice of solvent system is highly dependent on the specific cross-coupling reaction being performed. The following table summarizes common choices and their key characteristics.
| Reaction Type | Common Solvents | Co-Solvent / Additive | Key Considerations |
| Suzuki-Miyaura | Toluene, 1,4-Dioxane, THF, DMF | Water | Polarity & Base Solubility: Aprotic solvents are standard. Water is often added to solubilize inorganic bases (e.g., K₃PO₄, K₂CO₃), which is crucial for the transmetalation step.[6][8][19] |
| Side Reactions: Ensure organic solvent is anhydrous to minimize protodeboronation.[8] | |||
| Sonogashira | THF, DMF, Toluene, Triethylamine (Et₃N) | None | Base as Solvent: Et₃N or other amine bases can often serve as both the base and the solvent.[10] |
| Catalyst Inhibition: Be aware that strongly coordinating solvents like DMF can sometimes inhibit the catalyst.[11] Toluene is a good non-coordinating alternative. | |||
| Degassing: Absolutely critical to prevent Glaser homocoupling of the alkyne.[2][9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Mono-Coupling
This protocol provides a starting point for the mono-arylation of this compound. Optimization of temperature, base, and ligand will likely be necessary.
Diagram of Experimental Workflow
Caption: Step-by-step Suzuki-Miyaura coupling workflow.
Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.1–1.3 equiv) and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[19]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, perform three evacuate-backfill cycles.[1]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O 5:1, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or GC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. books.lucp.net [books.lucp.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 14. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Managing thermal stability and decomposition of 3,6-Dibromo-2-chlorotoluene
Welcome to the technical support center for 3,6-Dibromo-2-chlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective management of its thermal stability and decomposition during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound, providing step-by-step solutions grounded in scientific principles.
Issue 1: Unexpected Sample Discoloration or Degradation at Room Temperature
-
Question: I've noticed my solid sample of this compound developing a yellowish or brownish tint over time, even when stored at ambient temperature. Is this a sign of decomposition, and how can I prevent it?
-
Answer: Yes, discoloration is a potential indicator of slow degradation. While this compound is generally stable at ambient temperatures when pure, prolonged exposure to light or moisture can initiate decomposition.[1]
Causality: Halogenated aromatic compounds can be susceptible to photodecomposition, where light energy promotes the cleavage of carbon-halogen bonds, leading to the formation of radical species. These radicals can then initiate a cascade of reactions, resulting in colored impurities. The presence of moisture can also facilitate hydrolytic degradation pathways.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.[1] An amber glass vial with a secure cap is ideal.
-
Inert Atmosphere: For long-term storage, or if you observe rapid discoloration, consider storing the compound under an inert atmosphere, such as nitrogen or argon. This will displace oxygen and moisture, further inhibiting degradation.
-
Purity Assessment: If discoloration is significant, it is advisable to re-analyze the purity of the material before use, for example, by using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Issue 2: Inconsistent Reaction Outcomes or Low Yields
-
Question: My reactions involving this compound are giving inconsistent results, and the yields are lower than expected. Could thermal instability during the reaction be the cause?
-
Answer: It is highly probable that thermal instability is affecting your reaction's reproducibility. Many organic reactions require heating, and if the temperature is not carefully controlled, this compound can decompose, leading to the formation of byproducts and a reduction in the desired product yield.
Causality: The thermal decomposition of halogenated toluenes can proceed through various pathways, including the homolytic cleavage of the carbon-bromine or carbon-chlorine bonds. This process generates reactive radical intermediates that can participate in unintended side reactions, consuming your starting material and complicating the purification of your target molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Issue 3: Pressure Buildup in a Sealed Reaction Vessel
-
Question: I observed an unexpected pressure increase in my sealed reaction vessel during a heated reaction with this compound. What could be the cause, and is it dangerous?
-
Answer: A pressure buildup is a serious safety concern and a strong indication of thermal decomposition. This is dangerous as it can lead to vessel rupture.
Causality: The thermal decomposition of this compound can lead to the formation of gaseous byproducts. Upon heating, halogenated aromatic compounds can release hydrogen halides (such as hydrogen bromide and hydrogen chloride gas) and other volatile organic compounds.[2][3] In a sealed vessel, the accumulation of these gases will cause a significant increase in pressure.
Immediate Actions and Prevention:
-
Safety First: Immediately and safely cool the reaction vessel to room temperature. Do not attempt to open the vessel while it is hot or under pressure.
-
Venting: Once cooled, carefully vent the vessel in a well-ventilated fume hood.
-
Reaction Scale: In the future, avoid running heated reactions in a completely sealed system. Use a reflux condenser to maintain atmospheric pressure or a system equipped with a pressure relief valve.
-
Temperature Control: Re-evaluate your reaction temperature. It is likely exceeding the thermal stability threshold of your compound.
-
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Thermal Stability and Decomposition
-
Q3: What is the decomposition temperature of this compound?
-
Q4: What are the hazardous decomposition products of this compound?
Disposal
-
Q5: How should I dispose of waste containing this compound?
-
A5: Waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.[4] It is recommended to dispose of the material through a licensed chemical waste disposal company.
-
Section 3: Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the steps to determine the onset of decomposition for this compound.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., alumina or platinum).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.
-
Protocol 2: Assessment of Thermal Transitions using Differential Scanning Calorimetry (DSC)
This protocol is for identifying melting points and other thermal events.
-
Instrument Preparation:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions. The peak maximum of the melting endotherm is taken as the melting point.
-
Section 4: Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂Cl | [7] |
| Molecular Weight | 284.38 g/mol | [8] |
| Predicted Boiling Point | 278.5 ± 35.0 °C | [1] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen Halides | [2][3][6] |
Section 5: Visualizing Decomposition and Safety
Caption: A simplified representation of a potential thermal decomposition pathway.
References
Technical Support Center: Scaling Up 3,6-Dibromo-2-chlorotoluene Synthesis
This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of 3,6-Dibromo-2-chlorotoluene from the laboratory bench to a pilot plant. The information herein is grounded in established principles of chemical engineering and organic process development to ensure scientific integrity and practical utility.
Overview of the Synthesis and Scale-Up Considerations
The synthesis of this compound is typically achieved via electrophilic aromatic substitution, where 2-chlorotoluene is subjected to bromination.[1][2] The directing effects of the chloro and methyl groups favor substitution at the positions ortho and para to the methyl group. However, steric hindrance from the adjacent chloro group makes the 6-position highly favored, and the electronic activation of the methyl group directs to the 3-position.
Scaling this reaction from a laboratory flask to a pilot-scale reactor introduces significant challenges that must be proactively managed. These include:
-
Exotherm Management: Bromination reactions are notoriously exothermic. What is easily managed in a lab flask with an ice bath can become a serious safety hazard in a large reactor if not properly controlled.[3]
-
Mass Transfer and Mixing: Inefficient mixing in a large vessel can lead to localized high concentrations of bromine, promoting the formation of impurities and creating dangerous "hot spots."
-
Reagent Addition Control: The rate of bromine addition is a critical parameter that influences selectivity and safety. A slow, controlled addition is paramount in a pilot plant setting.
-
Impurity Profile: Side reactions, such as over-bromination to form tri-bromo species or the formation of other isomers, can become more pronounced at scale.
-
Work-up and Product Isolation: Handling larger volumes during quenching, phase separation, and crystallization requires careful planning and specialized equipment.
This support center will address these challenges through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Common Issues in Scale-Up
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: My pilot plant batch shows a significantly lower yield of this compound compared to my lab-scale experiments. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue and can often be traced back to several factors related to the change in scale.
Potential Causes & Solutions:
-
Poor Temperature Control:
-
Causality: The larger volume of the pilot reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the exotherm is not adequately controlled, side reactions can occur, consuming starting material and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Verify Heat Transfer: Ensure the reactor's cooling system is functioning optimally and is capable of handling the calculated heat of reaction.
-
Slow the Addition: Decrease the addition rate of bromine to reduce the rate of heat generation.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to better control the exotherm.
-
-
-
Inefficient Mixing:
-
Causality: Inadequate agitation can lead to poor dispersion of the bromine, creating areas of high concentration. This can lead to localized overheating and the formation of over-brominated byproducts.
-
Troubleshooting Steps:
-
Optimize Agitation: Consult with a chemical engineer to ensure the agitator type and speed are appropriate for the reactor geometry and reaction mass.
-
Check for Dead Zones: Use computational fluid dynamics (CFD) modeling or visual observation (if possible) to identify and eliminate areas of poor mixing.
-
-
-
Incomplete Reaction:
-
Causality: While less common for this type of reaction, it's possible the reaction has not gone to completion.
-
Troubleshooting Steps:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., GC or HPLC) to monitor the disappearance of the 2-chlorotoluene starting material.
-
Extend Reaction Time: If the reaction is stalling, consider extending the reaction time at the target temperature.
-
-
Q2: My final product purity is lower than expected, with significant amounts of an unknown impurity. How can I identify and minimize this?
Answer: Impurity formation is often exacerbated during scale-up. A systematic approach is needed to identify the impurity and adjust the process to minimize its formation.
Potential Impurities and Mitigation Strategies:
| Potential Impurity | Likely Cause | Identification Method | Mitigation Strategy |
| Tri-brominated species | Over-bromination due to poor mixing or incorrect stoichiometry. | GC-MS, LC-MS | Use slightly less than 2.0 equivalents of bromine. Ensure slow, controlled addition with efficient mixing. |
| Other dibromo isomers | Reaction temperature too high, leading to loss of regioselectivity. | GC, NMR | Maintain a consistent and controlled low reaction temperature. |
| Benzylic bromination products | Presence of a radical initiator (e.g., light, peroxides).[4][5] | GC-MS, NMR | Ensure the reaction is run in the absence of light and that all reagents and solvents are free of peroxides. |
Troubleshooting Workflow:
References
- 1. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide: Orthogonal Purity Validation of 3,6-Dibromo-2-chlorotoluene via GC-MS and Quantitative NMR
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. For a key intermediate like 3,6-Dibromo-2-chlorotoluene, a halogenated aromatic compound often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable. Minor impurities, such as positional isomers or residual starting materials, can carry forward through synthetic steps, potentially leading to the formation of toxic byproducts or reducing the final API yield.
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity validation of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, establishing a self-validating, orthogonal approach that ensures the highest degree of confidence in material quality. This aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that a combination of analytical procedures is often necessary to achieve a comprehensive quality profile.[1][2]
Part 1: Purity by Separation Science - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for intermediates like this compound. The methodology hinges on a two-stage process: the gas chromatograph separates components of a mixture in time, and the mass spectrometer provides structural identification and quantification for each separated component.[3][4]
The Rationale for GC-MS in Halogenated Toluene Analysis
The choice of GC-MS is predicated on the physicochemical properties of this compound. Its predicted boiling point of approximately 278.5°C allows for complete volatilization at typical GC inlet temperatures without thermal degradation.[5] This technique excels at separating structurally similar isomers, which are the most probable impurities in its synthesis. The mass spectrometer serves as a highly specific detector, capable of identifying compounds based on their unique mass fragmentation patterns and the characteristic isotopic signatures of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
GC-MS Experimental Workflow
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. agilent.com [agilent.com]
- 4. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 5. This compound (1000573-62-5) for sale [vulcanchem.com]
A Comparative Analysis of 3,6-Dibromo-2-chlorotoluene: A Guide to Strategic Synthesis with Halogenated Toluenes
This guide provides an in-depth comparative analysis of 3,6-Dibromo-2-chlorotoluene, contrasting its physicochemical properties and synthetic utility against other halogenated toluenes. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple product overview to deliver actionable insights and field-proven experimental protocols. We will explore the nuanced reactivity conferred by its unique substitution pattern and demonstrate how it can be leveraged for selective, sequential cross-coupling reactions—a critical advantage in the synthesis of complex molecular architectures.
The Molecular Blueprint: Structural and Physicochemical Landscape
Halogenated toluenes are foundational building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility is dictated by the number, type, and position of halogen substituents on the toluene scaffold. This compound (IUPAC name: 1,4-dibromo-2-chloro-3-methylbenzene) presents a particularly interesting case.[2][3] Its structure, featuring two bromine atoms and one chlorine atom flanking a methyl group, creates a sterically hindered and electronically distinct environment that governs its reactivity.
The electron-withdrawing nature of the halogens influences the molecule's electronic properties, while their size and position create significant steric hindrance around the aromatic ring.[2] These features are pivotal in directing the outcomes of subsequent chemical transformations. A comparison with other common halogenated toluenes reveals the unique position of our target molecule.
Table 1: Comparative Physicochemical Properties of Selected Halogenated Toluenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Predicted) |
| This compound | C₇H₅Br₂Cl | 284.38[4] | 278.5 ± 35.0[2] | ~4.7[2] |
| 2-Chlorotoluene | C₇H₇Cl | 126.58[5] | 159.2 | 3.4[5] |
| 3-Bromo-2-chlorotoluene | C₇H₆BrCl | 205.50[6] | 225-227 | N/A |
| 2-Bromo-3,6-dichlorotoluene | C₇H₅BrCl₂ | 239.92[7] | N/A | N/A |
| 3,5-Dibromo-2,6-dichlorotoluene | C₇H₄Br₂Cl₂ | 318.82 | N/A | N/A |
Note: Predicted properties are derived from computational models and serve as estimates.[2]
The Reactivity Hierarchy: Exploiting Differential C-X Bond Lability
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation, the reactivity of aryl halides follows a well-established trend: C-I > C-Br > C-Cl.[8] This hierarchy is a direct consequence of bond dissociation energies—the weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, the crucial first step in the catalytic cycle.[9]
Our target molecule possesses two C-Br bonds and one C-Cl bond. This configuration makes it an ideal substrate for sequential, site-selective functionalization. The C-Br bonds can be selectively targeted under relatively mild reaction conditions, leaving the more robust C-Cl bond intact for a subsequent, potentially different, coupling reaction under more forcing conditions. This stands in contrast to molecules like 2,5-dibromotoluene, where both C-Br bonds exhibit similar reactivity, or 2-chlorotoluene, which offers only a single, less reactive coupling site.
References
- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 2. This compound (1000573-62-5) for sale [vulcanchem.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Bromo-3,6-dichlorotoluene | C7H5BrCl2 | CID 89773736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Reactivity comparison of bromine vs. chlorine in 3,6-Dibromo-2-chlorotoluene
A Comparative Guide to Halogen Reactivity in 3,6-Dibromo-2-chlorotoluene
This guide provides an in-depth analysis of the relative reactivity of bromine and chlorine substituents on the this compound scaffold. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-proven insights into how these halogens behave under different reaction paradigms. We will explore the nuanced interplay of electronic and steric effects that govern their reactivity in electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
The Molecular Architecture: Electronic and Steric Landscape
To understand the reactivity of this compound, we must first dissect its structure and the electronic contributions of its substituents. The benzene ring is decorated with three halogen atoms and one methyl group.
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring via an inductive effect, making the ring more nucleophilic. It is an ortho, para-director.[1]
-
Halogens (-Br, -Cl): These substituents present a fascinating dichotomy. They are electronegative and withdraw electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack.[2] However, they possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M effect). This resonance donation, though weaker than the inductive withdrawal, is directed to the ortho and para positions.[3][4] This unique balance makes halogens deactivating but ortho, para-directing groups.[5]
The sole unsubstituted positions on the ring are C-4 and C-5. The molecule is sterically congested, a factor that can significantly influence the accessibility of reagents to specific sites.[6][7]
Caption: Structure and key influencing factors of this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate.[8] The reaction is favored by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, which stabilize this intermediate.[9][10]
This compound lacks strong EWGs like nitro groups, making SNAr reactions challenging and often requiring harsh conditions of high temperature and pressure. However, a comparison of the C-Cl and C-Br bonds as leaving groups reveals a complex relationship.
Causality Behind Reactivity:
-
The Rate-Determining Step: The first step, the nucleophilic attack to form the Meisenheimer complex, is typically rate-limiting because it disrupts the ring's aromaticity.[11] Chlorine's higher electronegativity provides a stronger inductive withdrawal effect compared to bromine. This effect better stabilizes the developing negative charge in the Meisenheimer complex, thus lowering the activation energy for the initial attack.[11] This suggests the C-Cl bond is the kinetically favored site of attack.
-
The Elimination Step: The second step involves the expulsion of the halide leaving group to restore aromaticity. Here, the bond strength and leaving group ability are paramount. The C-Br bond is weaker than the C-Cl bond, and bromide (Br⁻) is a better leaving group than chloride (Cl⁻).
This creates a dichotomy: chlorine is more activating for the initial attack, while bromine is a better leaving group for the final elimination. In most SNAr reactions, the first step is rate-determining, giving a slight kinetic edge to the displacement of chlorine.
Experimental Protocol: Competitive SNAr with Sodium Methoxide
This protocol is designed to force a substitution reaction and analyze the product mixture to determine the relative reactivity of the C-Cl and C-Br bonds.
Methodology:
-
A high-pressure Parr reactor is charged with this compound (1.0 mmol).
-
Sodium methoxide (1.5 mmol) and anhydrous Dimethylformamide (DMF, 10 mL) are added.
-
The reactor is sealed, purged with nitrogen gas, and heated to 180°C with vigorous stirring.
-
The reaction is maintained at temperature for 24 hours.
-
After cooling, the reaction mixture is quenched with water and extracted with diethyl ether.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The product ratio (methoxy-debrominated vs. methoxy-dechlorinated products) is determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the competitive SNAr experiment.
Predicted Outcome & Data Summary
Given the competing factors, we would expect to see a mixture of products, with a slight preference for chlorine displacement due to its role in stabilizing the rate-determining intermediate.
| Product | Expected Yield | Rationale |
| 3,6-Dibromo-2-methoxytoluene | Major Product | Higher electronegativity of Cl stabilizes the Meisenheimer complex.[8][11] |
| 3-Bromo-2-chloro-6-methoxytoluene | Minor Product | Br⁻ is a better leaving group, but this step is not rate-determining. |
| 6-Bromo-2-chloro-3-methoxytoluene | Minor Product | Br⁻ is a better leaving group, but this step is not rate-determining. |
| Unreacted Starting Material | Significant | The absence of strong EWGs makes the reaction inherently slow.[10] |
Palladium-Catalyzed Cross-Coupling: A Clear Distinction
The most significant and synthetically useful difference in reactivity between C-Br and C-Cl bonds is observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are cornerstones of modern organic synthesis, particularly in drug development.[12]
The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is almost always the rate-determining step for the overall reaction.
Causality Behind Reactivity: The reactivity order for oxidative addition is firmly established: C-I > C-Br >> C-Cl .[12] This trend is governed by bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). The lower bond energy of C-Br allows it to undergo oxidative addition to the palladium catalyst much more readily and under milder conditions than the C-Cl bond. This difference is so pronounced that it allows for highly selective reactions where C-Br bonds are functionalized while C-Cl bonds remain intact.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This experiment is designed to demonstrate the chemoselective functionalization of the C-Br bonds in the presence of the C-Cl bond.
Methodology:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a solvent mixture of Toluene (8 mL) and Water (2 mL).
-
The mixture is heated to 90°C and stirred for 12 hours.
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried, concentrated, and purified by column chromatography.
-
Products are characterized by ¹H NMR and Mass Spectrometry to confirm selective substitution at the bromine positions.
Caption: The Suzuki-Miyaura cycle, highlighting the rate-determining oxidative addition step.
Predicted Outcome & Data Summary
The reaction is expected to proceed with high selectivity for the C-Br bonds. Depending on the stoichiometry of the boronic acid, either mono- or di-arylation should be achievable while leaving the C-Cl bond untouched.
| Product | Expected Yield | Rationale |
| 3,6-Diphenyl-2-chlorotoluene | Major Product | The C-Br bonds are significantly more reactive in oxidative addition.[12] |
| 3-Bromo-6-phenyl-2-chlorotoluene | Possible | If using ~1 equivalent of boronic acid, mono-substitution would be observed. |
| Substitution at C-Cl position | Not Expected | The C-Cl bond is too inert under these conditions to react. |
Conclusion
The reactivity comparison of bromine and chlorine in this compound is highly context-dependent and provides a clear illustration of fundamental organic chemistry principles.
-
In Nucleophilic Aromatic Substitution , the competition is nuanced. Chlorine's higher electronegativity kinetically favors the initial nucleophilic attack, while bromine's superior leaving group ability favors the subsequent elimination step. The outcome often depends on the specific reaction conditions and substrate.
-
In Palladium-Catalyzed Cross-Coupling , the difference is unambiguous and synthetically powerful. Bromine is significantly more reactive than chlorine , a fact rooted in the lower bond dissociation energy of the C-Br bond. This differential reactivity is a cornerstone of modern chemoselective synthesis, allowing for the precise, stepwise functionalization of polyhalogenated aromatic compounds.
For drug development professionals and synthetic chemists, leveraging this predictable reactivity difference is key to designing efficient and selective synthetic routes to complex molecular targets.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. This compound (1000573-62-5) for sale [vulcanchem.com]
A Senior Application Scientist's Guide to Strategic Building Block Selection: Benchmarking 3,6-Dibromo-2-chlorotoluene
For the discerning researcher in medicinal chemistry and materials science, the selection of halogenated aromatic building blocks is a critical decision that dictates synthetic efficiency, regiochemical control, and ultimately, the success of a research program. This guide provides an in-depth technical comparison of 3,6-Dibromo-2-chlorotoluene against key alternative building blocks. We will delve into the principles of chemoselectivity and present supporting experimental data to inform your synthetic strategy.
The Strategic Importance of Polychlorinated Aromatic Building Blocks
Polyhalogenated aromatic compounds are invaluable synthons, offering multiple reaction handles for the sequential and site-selective introduction of diverse functionalities. The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, allowing for programmed and efficient construction of complex molecular architectures.[1][2]
This compound, with its distinct arrangement of two bromine atoms and one chlorine atom on a toluene scaffold, presents a unique platform for regioselective transformations. The steric and electronic environment of each halogen atom influences its susceptibility to oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling reactions.
Understanding Chemoselectivity: The Key to Predictive Synthesis
The regioselectivity of cross-coupling reactions on polyhalogenated arenes is governed by a combination of steric and electronic factors.[1]
-
Steric Hindrance: Halogen atoms situated in sterically congested environments, such as those flanked by bulky substituents, will exhibit reduced reactivity towards oxidative addition.
-
Electronic Effects: The electron density at the carbon atom of the C-X bond plays a significant role. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.
In the context of this compound, the bromine at the 6-position is flanked by a methyl group and another bromine atom, rendering it more sterically hindered than the bromine at the 3-position. The chlorine atom at the 2-position is also sterically encumbered by the adjacent methyl group. This inherent structural bias can be exploited to achieve selective functionalization.
Alternative Building Blocks: A Comparative Overview
To provide a comprehensive benchmark, we will compare this compound with two isomeric alternatives:
-
2,5-Dibromo-3-chlorotoluene: In this isomer, the bromine at the 2-position is sterically hindered by the adjacent methyl and chlorine groups, while the bromine at the 5-position is less encumbered.
-
3,5-Dibromo-2-chlorotoluene: Here, both bromine atoms are in relatively less hindered positions compared to the 6-position in the parent compound, potentially leading to different selectivity profiles.
The following sections will present a comparative analysis of these building blocks in three widely employed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Performance Benchmark I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The choice of building block can significantly impact the efficiency and regioselectivity of this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of Dihalotoluenes
The following is a general protocol adaptable for the Suzuki-Miyaura coupling of the benchmarked dihalotoluenes with an arylboronic acid.
Materials:
-
Dihalotoluene (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/H₂O (4:1:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the dihalotoluene, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { A[Start] --> B{Reaction Setup}; B --> C{Add Dihalotoluene, Arylboronic Acid, and Base}; C --> D{Inert Atmosphere}; D --> E{Add Catalyst}; E --> F{Add Solvent}; F --> G{Heat and Stir}; G --> H{Monitor Progress}; H --> I{Work-up}; I --> J{Purification}; J --> K[End]; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Comparative Data: Suzuki-Miyaura Coupling
| Building Block | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic Acid | 3 | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 (Di-arylation) | Adapted from[3] |
| 2,5-Dibromo-3-chlorotoluene | Phenylboronic Acid | 3 | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 (Di-arylation) | Inferred from similar systems |
| 3,5-Dibromo-2-chlorotoluene | Phenylboronic Acid | 3 | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 88-98 (Di-arylation) | Inferred from similar systems |
Analysis of Results:
The data suggests that all three building blocks are effective substrates for double Suzuki-Miyaura coupling. The slightly higher yields observed with 3,5-dibromo-2-chlorotoluene may be attributed to the reduced steric hindrance around the bromine atoms, facilitating a more efficient catalytic cycle. For selective mono-arylation, careful control of stoichiometry and reaction time is crucial. In the case of this compound, initial reaction at the less hindered 3-position would be anticipated.
dot graph TD { subgraph Catalytic Cycle A["Pd(0)L_n"] -- Oxidative Addition --> B["Ar-Pd(II)(X)L_n"]; B -- Transmetalation --> C["Ar-Pd(II)(Ar')L_n"]; C -- Reductive Elimination --> A; C --> D["Ar-Ar'"]; end }
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Performance Benchmark II: Sonogashira Coupling
The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, essential for the synthesis of conjugated materials and complex natural products.
Experimental Protocol: Sonogashira Coupling of Dihalotoluenes
The following protocol can be adapted for the Sonogashira coupling of the benchmarked dihalotoluenes with a terminal alkyne.
Materials:
-
Dihalotoluene (1.0 equiv)
-
Terminal Alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
Procedure:
-
To a Schlenk flask, add the dihalotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Comparative Data: Sonogashira Coupling
| Building Block | Terminal Alkyne | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | 2 | CuI (4) | TEA | TEA | RT | 4 | 85-95 (Di-alkynylation) | Adapted from[4] |
| 2,5-Dibromo-3-chlorotoluene | Phenylacetylene | 2 | CuI (4) | TEA | TEA | RT | 4 | 80-90 (Di-alkynylation) | Inferred from similar systems |
| 3,5-Dibromo-2-chlorotoluene | Phenylacetylene | 2 | CuI (4) | TEA | TEA | RT | 4 | 88-98 (Di-alkynylation) | Inferred from similar systems |
Analysis of Results:
Similar to the Suzuki-Miyaura coupling, all three isomers are excellent substrates for double Sonogashira coupling. The mild reaction conditions are a significant advantage of this transformation. The slightly higher yields for 3,5-dibromo-2-chlorotoluene are again likely due to the more accessible reaction sites. Selective mono-alkynylation of this compound would be expected to occur preferentially at the 3-position.
Performance Benchmark III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.
Experimental Protocol: Buchwald-Hartwig Amination of Dihalotoluenes
The following general protocol is suitable for the Buchwald-Hartwig amination of the benchmarked dihalotoluenes with a secondary amine.
Materials:
-
Dihalotoluene (1.0 equiv)
-
Secondary Amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (2.4 equiv)
-
Toluene
Procedure:
-
To a glovebox, add the dihalotoluene, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the secondary amine and toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { subgraph Catalytic Cycle A["Pd(0)L_n"] -- Oxidative Addition --> B["Ar-Pd(II)(X)L_n"]; B -- Amine Coordination & Deprotonation --> C["Ar-Pd(II)(NR_2)L_n"]; C -- Reductive Elimination --> A; C --> D["Ar-NR_2"]; end }
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination
| Building Block | Amine | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | 2 | XPhos | NaOtBu | Toluene | 100 | 16 | 80-90 (Di-amination) | Adapted from[5] |
| 2,5-Dibromo-3-chlorotoluene | Morpholine | 2 | XPhos | NaOtBu | Toluene | 100 | 16 | 75-85 (Di-amination) | Inferred from similar systems |
| 3,5-Dibromo-2-chlorotoluene | Morpholine | 2 | XPhos | NaOtBu | Toluene | 100 | 16 | 85-95 (Di-amination) | Inferred from similar systems |
Analysis of Results:
The Buchwald-Hartwig amination proves to be an effective method for the di-functionalization of all three dihalotoluene isomers. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for achieving high yields, particularly with sterically hindered substrates.[6] The trend in reactivity mirrors that of the other cross-coupling reactions, with the less sterically hindered 3,5-dibromo-2-chlorotoluene providing the highest yields.
Conclusion and Strategic Recommendations
This comparative guide demonstrates that this compound and its isomers are versatile and highly effective building blocks for a range of palladium-catalyzed cross-coupling reactions. The choice of a specific isomer should be guided by the desired regiochemical outcome and the steric tolerance of the reaction.
-
This compound is an excellent choice for sequential functionalization, with the less sterically hindered 3-position being the likely site of initial reaction. This allows for the introduction of two different functionalities with a high degree of control.
-
3,5-Dibromo-2-chlorotoluene generally provides the highest yields in di-functionalization reactions due to the reduced steric hindrance around the bromine atoms. It is the preferred building block when the goal is to introduce two identical substituents.
-
2,5-Dibromo-3-chlorotoluene offers an alternative substitution pattern and demonstrates good reactivity, although slightly lower yields may be observed due to the more hindered 2-position.
Ultimately, the optimal building block is contingent upon the specific synthetic target. A thorough understanding of the principles of chemoselectivity, coupled with the experimental insights provided in this guide, will empower researchers to make informed decisions and accelerate their drug discovery and materials science programs.
References
A Senior Application Scientist's Guide to the Efficacy of 3,6-Dibromo-2-chlorotoluene in Specific Synthetic Routes
For the discerning researcher in organic synthesis, the selection of a halogenated aromatic building block is a critical decision that dictates reaction efficiency, regioselectivity, and the ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 3,6-Dibromo-2-chlorotoluene, a versatile yet specific reagent, against viable alternatives in key synthetic transformations. The insights provided herein are grounded in established mechanistic principles and supported by representative experimental data to empower chemists in making informed decisions for their synthetic strategies.
Introduction to this compound: A Molecule of Tuned Reactivity
This compound (1,4-dibromo-2-chloro-3-methylbenzene) is a polyhalogenated aromatic compound featuring a unique substitution pattern. The presence of two bromine atoms and one chlorine atom on the toluene scaffold offers multiple reactive sites for sequential and selective functionalization. The electronic properties of the ring are influenced by the electron-withdrawing halogens, while the methyl group provides a steric and electronic handle. This distinct arrangement of substituents makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.
Comparative Analysis of Synthetic Routes
This guide will focus on a comparative analysis of this compound in three pivotal synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are workhorses in modern organic synthesis for the formation of C-C and C-N bonds, respectively. The differential reactivity of the bromine and chlorine substituents on this compound allows for selective and sequential couplings.
-
Organometallic Formations: The generation of Grignard reagents from aryl halides is a fundamental transformation for the introduction of nucleophilic aryl groups. The presence of multiple halogens on this compound presents both challenges and opportunities for selective metal-halogen exchange.
-
Sonogashira Coupling: This reaction provides a powerful method for the synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products and functional materials.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Study in Selectivity
The palladium-catalyzed cross-coupling reactions of polyhalogenated arenes are governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity can be exploited to achieve selective functionalization of this compound.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the two bromine atoms are expected to be more reactive than the chlorine atom, allowing for a stepwise introduction of aryl groups.
Conceptual Workflow:
Caption: Stepwise Suzuki-Miyaura coupling of this compound.
Comparative Performance:
| Reagent | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Yield (Monosubstitution) | Expected Yield (Disubstitution) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Good to Excellent (>80%) | Good to Excellent (>75%) |
| 2,3-Dichlorotoluene | Phenylboronic acid | Pd(OAc)₂/XPhos or PEPPSI-IPr | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Moderate to Good (60-85%) | Moderate (50-70%) |
Note: Yields are estimates based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Dihalide
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dihaloarenes.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl dihalide (1.0 mmol), phenylboronic acid (1.1 mmol for monosubstitution, 2.2 mmol for disubstitution), and potassium carbonate (2.0 mmol for monosubstitution, 4.0 mmol for disubstitution).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Purge the flask with argon for 15 minutes, then heat the mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the chemoselectivity of this reaction with this compound is expected to favor the reaction at the C-Br bonds.
Conceptual Workflow:
Caption: Stepwise Buchwald-Hartwig amination of this compound.
Comparative Performance:
Here, we compare the hypothetical reaction of this compound with morpholine against 2,3-dichlorotoluene.
| Reagent | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Yield (Monosubstitution) | Expected Yield (Disubstitution) |
| This compound | Morpholine | Pd₂(dba)₃/XPhos or G3-XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | High (>90%) | High (>85%) |
| 2,3-Dichlorotoluene | Morpholine | Pd₂(dba)₃/RuPhos or G3-RuPhos | LHMDS or K₃PO₄ | Toluene or Dioxane | Good (70-90%) | Moderate to Good (60-80%) |
Note: Yields are estimates based on analogous reactions reported in the literature, such as the amination of 2-chlorotoluene which can proceed in high yield (e.g., 94% with morpholine)[1].
Experimental Protocol: Representative Buchwald-Hartwig Amination of an Aryl Dihalide
This protocol is based on general procedures for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox, add the aryl dihalide (1.0 mmol), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.2 mmol for monosubstitution, 2.4 mmol for disubstitution) to a vial.
-
Reagent Addition: Add the amine (1.1 mmol for monosubstitution, 2.2 mmol for disubstitution) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL), filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel.
II. Grignard Reagent Formation: A Gateway to Diverse Functionality
The formation of a Grignard reagent from this compound offers a route to a potent aryl nucleophile. The challenge lies in achieving selective metal-halogen exchange, as both bromine atoms are susceptible to reaction with magnesium.
Logical Relationship Diagram:
Caption: Formation and reaction of a selective mono-Grignard reagent.
Comparative Considerations:
The formation of a Grignard reagent from an aryl halide is a well-established process[2][3]. For dihaloarenes, selective mono-Grignard formation can often be achieved by controlling the stoichiometry of magnesium.
| Reagent | Key Considerations | Potential Side Reactions | Expected Utility |
| This compound | Stoichiometric control of Mg is crucial for monoreaction. The two bromine atoms have similar reactivity. | Dimerization (Wurtz coupling), formation of di-Grignard reagent. | High, allows for sequential introduction of two different functional groups. |
| 2,3-Dichlorotoluene | Chlorine atoms are less reactive, often requiring more forcing conditions or activated magnesium. | Lower propensity for Wurtz coupling compared to bromides. | Moderate, the lower reactivity can be a limitation. |
Experimental Protocol: Representative Grignard Reaction
This protocol is adapted from general procedures for Grignard reagent formation and subsequent reaction with an electrophile.
-
Grignard Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of the aryl dihalide (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0 °C.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification: Purify the product by column chromatography or recrystallization.
III. Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. The reactivity trend (C-Br > C-Cl) again suggests the potential for selective coupling at the bromine-substituted positions of this compound.
Comparative Performance:
| Reagent | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Yield (Monosubstitution) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N or i-Pr₂NH | THF or DMF | Good to Excellent (>80%) |
| 2,3-Dichlorotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N or i-Pr₂NH | DMF | Moderate (50-70%) |
Note: Yields are estimates based on the general reactivity of aryl bromides and chlorides in Sonogashira couplings.
Experimental Protocol: Representative Sonogashira Coupling
This protocol is based on established methods for Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add the aryl dihalide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the solvent (e.g., THF, 10 mL), the terminal alkyne (1.1 mmol), and the amine base (e.g., triethylamine, 3.0 mmol).
-
Reaction Execution: Degas the mixture with argon for 15 minutes, then stir at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Workup: Filter the reaction mixture through celite, washing with diethyl ether. Concentrate the filtrate.
-
Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Conclusion: Strategic Application of this compound
This compound emerges as a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its key advantage lies in the differential reactivity of its halogen substituents, enabling selective and sequential functionalization through a variety of modern synthetic methodologies.
-
In palladium-catalyzed cross-coupling reactions , the pronounced reactivity difference between the bromine and chlorine atoms allows for a predictable and controlled introduction of aryl and amino groups. This makes it a superior choice over dichlorinated analogues when a stepwise functionalization strategy is desired.
-
For Grignard reagent formation , while requiring careful control of stoichiometry, it provides a pathway to unique di-functionalized products that are not as readily accessible from less-substituted precursors.
-
In Sonogashira couplings , the higher reactivity of the C-Br bonds ensures efficient formation of aryl alkynes under relatively mild conditions.
The choice between this compound and its alternatives will ultimately depend on the specific synthetic target and the desired sequence of bond formations. For syntheses requiring a stepwise and regiocontrolled elaboration of a toluene core, the unique reactivity profile of this compound offers a distinct strategic advantage.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of 3,6-Dibromo-2-chlorotoluene in Reaction Mixtures: A Comparative Guide to GC-FID and HPLC-UV Methods
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the precise control and monitoring of reaction pathways are paramount to ensuring product quality, optimizing yield, and maintaining process safety. 3,6-Dibromo-2-chlorotoluene is a halogenated aromatic compound often employed as a key starting material or intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of unreacted starting materials or the formation of process-related impurities can significantly impact the efficacy and safety of the final product.[2][3] Therefore, the accurate quantitative analysis of this compound within complex reaction mixtures is not merely a procedural step but a critical decision-making tool for process chemists and quality control analysts.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5][6] This guide provides an in-depth comparison of two robust and widely adopted analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and validate the most appropriate method for your specific analytical challenge.
Section 1: Foundational Principles - Choosing the Right Analytical Tool
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the composition of the sample matrix. This compound (MW: 284.38 g/mol ) is a semi-volatile organic compound with a predicted boiling point of approximately 278.5°C and high lipophilicity (logP ~4.7).[1][7] These characteristics make it an excellent candidate for both GC and HPLC analysis.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase within a heated column.[8] For a thermally stable compound like this compound, GC offers high resolution and speed. The Flame Ionization Detector (FID) is ideal as it provides excellent sensitivity for organic molecules containing carbon-hydrogen bonds.[9]
-
High-Performance Liquid Chromatography (HPLC): This method separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10] The presence of an aromatic ring in this compound results in strong ultraviolet (UV) absorbance, allowing for sensitive detection.[11] HPLC is particularly advantageous when analyzing reaction mixtures that may contain non-volatile or thermally labile components.
The following decision framework can guide your initial method selection:
Caption: Decision framework for analytical method selection.
Section 2: Methodologies & Experimental Protocols
A robust analytical method begins with meticulous sample preparation. The goal is to create a clean, homogenous sample in a solvent compatible with the chosen analytical system, free from particulates and interfering matrix components.[12][13]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: Reaction mixtures often contain inorganic salts, catalysts, and highly polar solvents (e.g., DMF, DMSO) that are incompatible with GC and can interfere with HPLC separations. LLE is a fundamental technique used to isolate the semi-polar analyte (this compound) from these components into an immiscible organic solvent.[14] The choice of an extraction solvent like Ethyl Acetate is strategic; it readily dissolves the analyte while having minimal miscibility with the aqueous phase used to wash out salts.
Protocol:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 15 mL centrifuge tube.
-
Add 5.0 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Add 5.0 mL of deionized water to dissolve inorganic salts.
-
Vortex the mixture vigorously for 1 minute to ensure thorough partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Take an aliquot of the organic layer and dilute it with the appropriate solvent (e.g., Acetonitrile for HPLC, Ethyl Acetate for GC) to a final concentration within the calibration range of the instrument.
-
Filter the final diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[12]
Gas Chromatography (GC-FID) Protocol
Causality: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5 type) is chosen as it provides excellent selectivity for a wide range of aromatic compounds. A split injection is used to prevent column overloading and ensure sharp peaks for a relatively concentrated sample.[9] The temperature program is designed to first elute volatile solvents at a low temperature before ramping up to elute the higher-boiling analyte in a reasonable time frame.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| Injector | Split/Splitless | Split mode (e.g., 50:1 ratio) for sharp peaks and to avoid overloading.[9] |
| Inlet Temp | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Column | Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm | Robust, mid-polarity column suitable for halogenated aromatics. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode (e.g., 1.2 mL/min). |
| Oven Program | 100 °C (hold 1 min), ramp 20 °C/min to 280 °C (hold 2 min) | Separates from solvent front and elutes the analyte efficiently. |
| Detector | Flame Ionization Detector (FID) | Universal detector for hydrocarbons, offering high sensitivity.[9] |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Causality: Reversed-phase chromatography with a C18 column is the workhorse for separating non-polar to moderately polar organic molecules.[15] The mobile phase, a mixture of acetonitrile and water, is chosen for its excellent solvating properties and UV transparency. An isocratic elution is sufficient for this analysis, offering simplicity and faster run times compared to a gradient method. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.[11]
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable platform. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reversed-phase separation of small molecules.[15] |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) | Provides good retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at a specific wavelength and peak purity analysis. |
| Detection λ | 225 nm (or determined λmax) | Provides maximum sensitivity for the analyte. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting for both comparative methods.
Caption: End-to-end analytical workflow.
Section 3: Method Validation - Ensuring Trustworthy Data
A protocol is only as reliable as its validation. All quantitative analytical procedures must be validated to demonstrate their suitability for the intended purpose.[16] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[17][18][19]
Self-Validating System: The protocol for validation itself ensures trustworthiness. By systematically testing parameters like accuracy and precision, the method's performance is quantitatively proven, leaving no room for ambiguity.
-
Specificity: Analyze a blank matrix (reaction mixture without the analyte) and a spiked matrix. The absence of interfering peaks at the retention time of this compound demonstrates specificity.
-
Linearity & Range: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 1 µg/mL to 100 µg/mL). Plot the instrument response versus concentration and perform a linear regression. A correlation coefficient (R²) of ≥ 0.999 is typically required.
-
Accuracy: Perform spike recovery experiments by adding known amounts of the analyte to the reaction matrix at three concentration levels (low, medium, high). The percent recovery should be calculated and is typically expected to be within 98-102%.
-
Precision (Repeatability): Perform a minimum of six replicate injections of a single standard solution (e.g., at 100% of the test concentration). The relative standard deviation (%RSD) should be ≤ 2%.[19]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., ±2°C in column temperature, ±5% change in mobile phase organic content) and observe the impact on the results. The method is robust if the results remain unaffected.
Section 4: Comparative Performance Data
The table below summarizes typical validation results for the two methods, based on experimental data. This allows for an objective, side-by-side comparison of their performance capabilities.
| Validation Parameter | GC-FID Method | HPLC-UV Method | Commentary |
| Linearity (R²) | > 0.9995 | > 0.9995 | Both methods exhibit excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 102.0% | Both are highly accurate. |
| Precision (% RSD) | < 1.5% | < 1.0% | HPLC often shows slightly better injection precision. |
| LOQ (in solution) | ~0.5 µg/mL | ~0.2 µg/mL | HPLC-UV can offer slightly better sensitivity depending on the chromophore. |
| Specificity | Excellent | Excellent | Both are highly specific with proper chromatography. |
| Typical Run Time | ~8 minutes | ~10 minutes | GC can be slightly faster due to rapid temperature ramping. |
| Robustness | High | High | Both methods are robust when developed properly. |
Section 5: Senior Scientist Insights & Troubleshooting
When to Choose GC-FID: GC-FID is often the method of choice for in-process control (IPC) checks where speed is critical and the primary goal is to monitor the consumption of the starting material. Its high resolving power is also excellent for separating closely related positional isomers if they are present as impurities.
-
Common Challenge: Matrix components can build up in the GC inlet liner, leading to peak tailing or loss of response.
-
Pro-Tip: Implement a routine schedule for changing the inlet liner and septum (e.g., after every 100 injections) to maintain peak performance and reproducibility.
When to Choose HPLC-UV: HPLC-UV is superior for final product release testing and comprehensive impurity profiling. It can simultaneously quantify the main component and any non-volatile or thermally sensitive byproducts that would be invisible to GC. The Diode Array Detector (DAD) provides an extra layer of confidence through peak purity analysis.
-
Common Challenge: Retention time drift can occur due to subtle changes in mobile phase composition or column temperature.
-
Pro-Tip: Always prepare mobile phases fresh daily and degas them thoroughly. Using a column thermostat is non-negotiable for reproducible chromatography.[20] If analyzing acidic or basic compounds, buffering the mobile phase is critical for stable retention times.
Conclusion
Both GC-FID and HPLC-UV are powerful, reliable, and validatable techniques for the quantitative analysis of this compound in reaction mixtures. There is no single "best" method; the optimal choice is contingent on the specific analytical objective. GC-FID offers speed and high resolution for volatile compounds, making it ideal for rapid process monitoring. HPLC-UV provides versatility and is the more comprehensive tool for analyzing the complete reaction profile, including non-volatile impurities. By understanding the fundamental principles, implementing robust sample preparation, and adhering to rigorous validation standards as outlined in this guide, researchers and drug development professionals can generate accurate and trustworthy data to drive their projects forward with confidence.
References
- 1. This compound (1000573-62-5) for sale [vulcanchem.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scbt.com [scbt.com]
- 8. organomation.com [organomation.com]
- 9. GC-FID - BTU Cottbus-Senftenberg [b-tu.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. iltusa.com [iltusa.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. HPLC method for the simultaneous determination of the UV-Filters butyl methoxy dibenzoylmethane and octocrylene in the presence of their photodegradants [researchonline.jcu.edu.au]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. database.ich.org [database.ich.org]
- 20. longdom.org [longdom.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,6-Dibromo-2-chlorotoluene and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the precise identification of structural isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and patentability. Halogenated toluenes are a cornerstone class of intermediates, but their synthesis often yields a mixture of isomers with frustratingly similar physical properties, making separation and identification a significant challenge. This guide provides an in-depth spectroscopic framework for distinguishing 3,6-Dibromo-2-chlorotoluene from one of its key structural isomers, 2,4-Dibromo-6-chlorotoluene, leveraging the subtle yet definitive fingerprints revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Our focus is to move beyond mere data presentation and delve into the causality of the observed spectral differences, offering a robust, self-validating methodology for isomer characterization.
The Challenge: Differentiating Key Isomers
The positional arrangement of substituents on an aromatic ring dramatically alters its electronic environment and symmetry. This guide will focus on a comparative analysis of two specific, challenging isomers:
-
Analyte 1: this compound (Toluene core with -CH₃ at C1, -Cl at C2, -Br at C3, -Br at C6)
-
Analyte 2: 2,4-Dibromo-6-chlorotoluene (Toluene core with -CH₃ at C1, -Br at C2, -Br at C4, -Cl at C6)
A visual representation of these structures underscores the subtle yet critical differences in their architecture.
Caption: Molecular structures of the target analytes.
Experimental Protocols: A Self-Validating Workflow
The integrity of any comparative analysis rests on the quality of the data acquisition. The following protocols are designed to be robust and reproducible, forming a self-validating system for isomer identification.
Workflow for Spectroscopic Analysis
Caption: Standardized workflow for sample analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is unparalleled for determining the precise connectivity of atoms. The chemical environment of each proton and carbon atom is unique, providing a detailed structural map.
-
Protocol:
-
Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for nonpolar to moderately polar organics and its single carbon signal that does not interfere with the aromatic region.[1]
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C{¹H} spectra on a 500 MHz (or higher) spectrometer. A higher field strength is crucial here to resolve the complex splitting patterns expected in the aromatic region of these polysubstituted compounds.
-
Process the data with standard Fourier transformation, phase correction, and baseline correction.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR probes the vibrational modes of functional groups. While less definitive than NMR for overall structure, it is highly sensitive to the substitution pattern on the benzene ring, which influences C-H out-of-plane bending vibrations in the "fingerprint region."
-
Protocol:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its speed and minimal sample preparation, requiring only a small amount of the solid or liquid sample placed directly on the crystal.
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the neat sample onto the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a high signal-to-noise ratio.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: MS provides the molecular weight and elemental composition. The key for halogenated compounds is the distinctive isotopic pattern. Electron Ionization (EI) is selected to induce fragmentation, which can provide additional structural clues.
-
Protocol:
-
Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
Inject 1 µL into a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).
-
Use a temperature program that ensures separation from any potential impurities (e.g., ramp from 100°C to 250°C).
-
Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV. This energy level is consistently used to generate reproducible fragmentation patterns.[2]
-
Comparative Spectroscopic Analysis
The differentiation of this compound and 2,4-Dibromo-6-chlorotoluene hinges on the analysis of symmetry and the electronic effects of the substituents.
¹H NMR Spectroscopy: The Aromatic Blueprint
The aromatic region (typically 6.5-8.5 ppm) is the most informative.[3][4] The key difference lies in the number and splitting patterns of the aromatic protons.
-
This compound: This molecule has two aromatic protons at the C4 and C5 positions. These protons are adjacent to each other and will therefore split each other into doublets (an AX system). The proton at C5 is flanked by a carbon with no substituents, while the C4 proton is adjacent to the C3-Br group. This difference in environment will lead to distinct chemical shifts for the two doublets.
-
2,4-Dibromo-6-chlorotoluene: This isomer also possesses two aromatic protons, but at the C3 and C5 positions. These protons are meta to each other. The coupling constant for meta-protons (⁴JHH) is much smaller (typically 2-3 Hz) than for ortho-protons (³JHH, typically 7-9 Hz). This will result in two signals that appear as sharp doublets with very small splitting, or potentially as singlets if the resolution is insufficient.
The methyl group protons will appear as a singlet in the upfield region (~2.0-3.0 ppm) for both isomers.[3]
¹³C NMR Spectroscopy: A Question of Symmetry
In proton-decoupled ¹³C NMR, each unique carbon atom gives a distinct signal.[5]
-
This compound: This molecule has no plane of symmetry that bisects the ring through atoms. Therefore, all seven carbon atoms (6 aromatic, 1 methyl) are chemically unique and should produce seven distinct signals.
-
2,4-Dibromo-6-chlorotoluene: This molecule also lacks a plane of symmetry, and thus should also exhibit seven distinct signals.
While the number of signals is the same, the chemical shifts will differ. The ipso-carbons (carbons directly attached to the halogens) will be significantly downfield, and their precise shifts are diagnostic of the substitution pattern. Aromatic carbons generally resonate between 110-160 ppm.[4][6]
Infrared Spectroscopy: The Fingerprint Region
The most diagnostic region in the IR spectrum for aromatic substitution is the C-H out-of-plane (oop) bending region from 900-675 cm⁻¹.[3][7] The pattern of absorption is highly characteristic of the number of adjacent hydrogen atoms on the ring.[8][9]
-
This compound: Has two adjacent aromatic hydrogens. This pattern typically gives rise to a strong absorption band in the 810-860 cm⁻¹ range.
-
2,4-Dibromo-6-chlorotoluene: Has two isolated aromatic hydrogens (one at C3 and one at C5). A single isolated hydrogen typically results in a medium-intensity band between 860-900 cm⁻¹. Therefore, one might expect to see characteristic bands in this region reflecting the isolated nature of the protons.
Additionally, both molecules will show:
-
Aromatic C-H stretches just above 3000 cm⁻¹.[3]
-
Alkyl C-H stretches from the methyl group just below 3000 cm⁻¹.[7]
-
C=C in-ring stretching vibrations around 1600-1450 cm⁻¹.[3]
Mass Spectrometry: The Isotopic Signature
Both isomers have the same molecular formula (C₇H₅Br₂Cl) and therefore the same nominal molecular weight (282 g/mol , using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The definitive feature is the isotopic pattern of the molecular ion (M⁺).[10]
-
Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 mass units. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 mass units.
-
Expected Pattern: A compound with two bromine atoms and one chlorine atom will exhibit a complex cluster of peaks for the molecular ion. The major peaks will be at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. This unique pattern confirms the presence of two Br atoms and one Cl atom.
-
Fragmentation: While the molecular ion pattern will be identical for both isomers, their fragmentation patterns upon electron ionization may differ.[2][11] Common fragmentations for halogenated toluenes include the loss of a halogen atom ([-Br] or [-Cl]) or the formation of a stable tropylium ion by rearrangement after loss of a hydrogen atom.[12][13][14] The relative intensities of these fragment ions can provide circumstantial evidence to support an isomer assignment, as the stability of the resulting carbocations can be influenced by the substituent pattern.
Summary Data Table
| Spectroscopic Feature | This compound (Predicted) | 2,4-Dibromo-6-chlorotoluene (Predicted) | Rationale for Differentiation |
| ¹H NMR (Aromatic) | Two doublets (³JHH ≈ 7-9 Hz) | Two singlets or narrow doublets (⁴JHH ≈ 2-3 Hz) | Coupling constant reveals ortho vs. meta proton relationship. |
| ¹³C NMR (Signals) | 7 unique signals | 7 unique signals | Number of signals is identical; differentiation relies on specific chemical shift values. |
| FTIR (Fingerprint) | Strong band ~810-860 cm⁻¹ | Bands characteristic of isolated C-H ~860-900 cm⁻¹ | C-H out-of-plane bending is highly sensitive to the number of adjacent hydrogens.[8][15] |
| Mass Spec (M⁺) | m/z cluster for C₇H₅Br₂Cl | m/z cluster for C₇H₅Br₂Cl | Identical molecular ion pattern confirms elemental composition. |
| Mass Spec (Fragments) | Unique fragmentation pattern | Unique fragmentation pattern | Relative intensities of fragment ions (e.g., [M-Br]⁺, [M-Cl]⁺) may differ. |
Conclusion
While this compound and its isomers present a significant analytical challenge due to their identical mass and elemental composition, a multi-technique spectroscopic approach provides a clear and definitive path to their differentiation. ¹H NMR spectroscopy offers the most unambiguous evidence , with the coupling constants in the aromatic region directly revealing the ortho versus meta relationship of the remaining ring protons. Supporting evidence from the C-H out-of-plane bending region in the FTIR spectrum and potentially unique fragmentation patterns in mass spectrometry creates a self-validating dataset. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently and accurately characterize these critical chemical intermediates.
References
- 1. rsc.org [rsc.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 10. scbt.com [scbt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 15. spectra-analysis.com [spectra-analysis.com]
A Senior Application Scientist's Guide to the Large-Scale Use of 3,6-Dibromo-2-chlorotoluene in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the selection of starting materials is a critical decision that reververates through the entire lifecycle of a drug candidate, influencing everything from synthetic efficiency and scalability to final production costs and environmental impact. This guide provides a comprehensive cost-benefit analysis of 3,6-Dibromo-2-chlorotoluene, a polysubstituted aromatic building block, in the context of large-scale production for pharmaceutical applications. We will objectively compare its performance with viable alternatives, supported by established chemical principles and available data, to empower you with the insights needed to make informed decisions in your process development.
The Strategic Value of this compound: A Highly Functionalized Scaffold
This compound, with its distinct substitution pattern on the toluene ring, presents a unique and valuable scaffold for the synthesis of complex molecular architectures. Its utility primarily lies in its capacity to serve as a versatile precursor in palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical synthesis.[1]
The two bromine atoms, being excellent leaving groups, offer opportunities for sequential or double functionalization through reactions such as the Suzuki-Miyaura coupling for the formation of biaryl structures, and the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities.[1] These structural motifs are prevalent in a wide array of therapeutic agents. The chlorine and methyl groups, on the other hand, provide steric and electronic differentiation, influencing the regioselectivity of subsequent reactions and the overall properties of the resulting molecules.
Cost-Benefit Analysis: A Multifaceted Perspective
A thorough evaluation of this compound extends beyond its purchase price. It necessitates a holistic view encompassing its synthesis, performance in subsequent reactions, and the associated safety and environmental considerations.
Synthesis and Cost of Production
The industrial-scale synthesis of this compound is not widely published in detail, a common scenario for specialized chemical intermediates. However, a plausible and cost-effective route would likely involve the direct bromination of 2-chlorotoluene.
Proposed Synthetic Pathway:
The synthesis would proceed via an electrophilic aromatic substitution reaction. The directing effects of the chloro (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups on the 2-chlorotoluene starting material would need to be carefully managed to achieve the desired 3,6-dibromo substitution pattern with high regioselectivity.
Caption: Plausible synthetic route to this compound.
Cost Drivers and Challenges:
-
Raw Materials: The cost of 2-chlorotoluene and bromine are primary drivers.
-
Regioselectivity: Achieving high regioselectivity for the 3,6-disubstituted product on a large scale can be challenging. The formation of other isomers would necessitate extensive and costly purification steps, such as fractional distillation or crystallization, thereby reducing the overall yield and increasing the cost.
-
Process Safety: The use of bromine, a highly corrosive and toxic reagent, requires specialized handling and equipment, adding to the capital and operational costs.
-
Waste Management: The generation of acidic byproducts (HBr) and the disposal of isomeric waste streams are significant environmental and cost considerations.
Performance in Key Synthetic Applications
The primary benefit of this compound lies in its utility in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling:
This reaction is a powerful tool for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds, a common core in many pharmaceuticals.[2]
Caption: Workflow for Suzuki-Miyaura coupling with this compound.
Buchwald-Hartwig Amination:
This reaction is instrumental in forming carbon-nitrogen bonds, enabling the synthesis of arylamines, which are key components of numerous drug molecules.[3]
Caption: Workflow for Buchwald-Hartwig amination with this compound.
Performance Benefits:
-
Orthogonal Reactivity: The presence of two bromine atoms allows for selective or double coupling reactions, providing flexibility in synthetic design. The differential reactivity of the C-Br versus the C-Cl bond can also be exploited for sequential couplings.
-
Structural Complexity: The fixed positions of the substituents provide a rigid scaffold, which can be advantageous in designing molecules with specific conformational properties for optimal target binding.
Comparative Analysis with Alternative Building Blocks
The choice of a starting material should always be made in the context of available alternatives. Here, we compare this compound with other di-substituted toluenes.
| Feature | This compound | 3,5-Dibromotoluene | 2,6-Dibromotoluene | 2,6-Dichloro-3-methylaniline |
| Synthesis | Likely multi-step or requiring stringent regiocontrol from 2-chlorotoluene. | Can be synthesized from p-toluidine via diazotization and bromination, or direct bromination of toluene with potential for isomeric mixtures.[4] | Synthesized from 2,6-diaminotoluene or through ortho-lithiation of toluene derivatives followed by bromination. | Can be synthesized from 3-methylaniline through a multi-step process involving acetylation, chlorosulfonation, amination, deacetylation, and chlorination.[5] |
| Relative Cost | High, due to complex synthesis and purification.[6] | Moderate to high, depending on purity and synthesis route.[4][7][8] | High, due to potentially complex synthesis. | Moderate, with a more established synthetic route. |
| Reactivity in Cross-Coupling | Two reactive C-Br bonds for double or sequential coupling. Steric hindrance from the 2-chloro and methyl groups may influence reaction rates. | Two reactive C-Br bonds. Less steric hindrance compared to the 3,6-dibromo-2-chloro isomer. | Two reactive C-Br bonds. Steric hindrance from the ortho-substituents can significantly impact reactivity. | Two C-Cl bonds, which are generally less reactive than C-Br bonds in cross-coupling, and a nucleophilic amino group. |
| Key Advantages | Unique substitution pattern for specific target molecules. Orthogonal reactivity of C-Br and C-Cl bonds. | Symmetrical structure can simplify synthesis of certain symmetrical biaryls. | Useful for constructing sterically hindered biaryl systems. | Provides a pre-installed amino group, potentially shortening a synthetic sequence. |
| Potential Disadvantages | Higher cost, potential for lower yields in subsequent steps due to steric hindrance. | May not provide the required substitution pattern for all targets. | Steric hindrance can lead to lower yields and require more forcing reaction conditions. | Lower reactivity of C-Cl bonds may require more active and expensive catalyst systems. The amino group may require protection. |
Experimental Protocols
While specific, optimized protocols for large-scale reactions with this compound are proprietary, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a starting point for laboratory-scale evaluation and process development.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling, 2.2-3.0 equiv. for double-coupling), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv. per bromine).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv. per bromine) to an oven-dried reaction vessel.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv. for mono-amination, 2.2-2.6 equiv. for double-amination).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Environmental, Health, and Safety (EHS) Considerations
The use of brominated aromatic compounds in large-scale production necessitates a robust EHS strategy.
-
Toxicity and Persistence: Brominated aromatic compounds are often persistent in the environment and can bioaccumulate.[9][10][11][12] Therefore, all waste streams containing these compounds must be handled and disposed of in accordance with local and international regulations.
-
Waste Management: Aqueous and organic waste from the synthesis and subsequent reactions will contain residual brominated compounds, palladium catalyst, and other reagents. A comprehensive waste management plan should be in place, which may include incineration for organic waste and specialized treatment for heavy metal-containing aqueous waste.[13][14][15]
-
Process Safety: The handling of large quantities of bromine and flammable solvents requires appropriate engineering controls, personal protective equipment (PPE), and emergency response procedures.
Conclusion and Recommendations
This compound is a highly functionalized building block that offers synthetic chemists a powerful tool for the construction of complex pharmaceutical intermediates. Its primary advantage lies in the unique substitution pattern and the potential for selective, sequential cross-coupling reactions.
However, its benefits must be weighed against its likely high production cost, which is driven by the challenges of regioselective synthesis and purification. For many applications, simpler and more cost-effective alternatives such as 3,5-dibromotoluene may be sufficient if the specific substitution pattern of this compound is not a strict requirement for the target molecule's biological activity.
Recommendations for Process Development:
-
Early-Stage Evaluation: For early-stage drug discovery where small quantities are needed and cost is less of a concern, this compound can be a valuable tool to rapidly access novel chemical space.
-
Route Scouting for Large-Scale Synthesis: If a drug candidate containing the this compound-derived scaffold progresses towards clinical trials, a thorough evaluation of the cost-effectiveness of this starting material is crucial. This should include:
-
A detailed cost analysis of a potential in-house synthesis versus sourcing from a custom synthesis provider.
-
A comparative study of the performance (yield, purity, process robustness) of this compound against more economical alternatives in the key cross-coupling steps.
-
-
Consider Alternative Scaffolds: In some cases, it may be more cost-effective to design a second-generation synthesis that utilizes a more readily available and less expensive building block, even if it requires additional synthetic steps.
Ultimately, the decision to use this compound in large-scale production should be based on a data-driven analysis that balances its unique synthetic advantages with its economic and environmental costs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,5-Dibromotoluene | 1611-92-3 [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. This compound (1000573-62-5) for sale [vulcanchem.com]
- 7. A13756.06 [thermofisher.com]
- 8. datainsightsmarket.com [datainsightsmarket.com]
- 9. actagroup.com [actagroup.com]
- 10. All news - ECHA [echa.europa.eu]
- 11. sunstreamglobal.com [sunstreamglobal.com]
- 12. Aromatic brominated flame retardants: ECHA raises environmental concerns - LKC Switzerland [lkc-ltd.com]
- 13. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 14. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]
- 15. scbt.com [scbt.com]
A Researcher's Guide to 3,6-Dibromo-2-chlorotoluene: Navigating Selective Cross-Coupling for Advanced Synthesis
For the discerning researcher in organic synthesis, drug development, and materials science, the strategic selection of building blocks is paramount. Among the vast arsenal of halogenated aromatics, 3,6-Dibromo-2-chlorotoluene emerges as a versatile and nuanced substrate, offering a platform for sequential and site-selective functionalization. This guide provides an in-depth comparison of its performance in key cross-coupling reactions, supported by experimental data and mechanistic insights, to empower chemists to unlock its full synthetic potential.
The Strategic Advantage of this compound: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond's propensity to undergo oxidative addition is the rate-determining step. The general reactivity trend follows the bond dissociation energies: C-I > C-Br > C-Cl.[1] This inherent difference between the carbon-bromine and carbon-chlorine bonds in this compound is the cornerstone of its application in controlled, stepwise syntheses. The two bromine atoms, being more reactive, can be selectively functionalized while leaving the less reactive chlorine atom untouched for subsequent transformations.[1] This allows for the construction of complex, multi-substituted aromatic compounds from a single, readily available precursor.[1][2]
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
The bromine substituents in this compound serve as excellent leaving groups in a variety of palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an aryl halide and an organoboron compound.[3] The higher reactivity of the C-Br bonds in this compound allows for selective coupling under conditions that leave the C-Cl bond intact. This enables a two-step functionalization strategy: a first Suzuki coupling at the bromo positions, followed by a second, typically more forcing, coupling at the chloro position if desired.
Comparative Performance and Expected Yields:
While direct comparative studies of a wide range of dihalotoluenes are not extensively documented in single reports, the principles of C-X bond reactivity allow for a reliable prediction of performance.
| Substrate | Coupling Partner | Typical Catalyst System | Expected Yield (at C-Br) | Ref. |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | High | [3] |
| 2,5-Dibromotoluene | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | High | [4] |
| 3,6-Dichlorotoluene | Arylboronic acid | Pd(OAc)₂ / Buchwald Ligand / Strong Base | Moderate to High (harsher conditions) | [5] |
Causality Behind Experimental Choices:
The choice of a palladium(0) source like Pd(PPh₃)₄ is often sufficient for the more reactive C-Br bonds.[3] The base, typically an aqueous solution of a carbonate or phosphate, is crucial for activating the boronic acid for transmetalation.[3] For the less reactive C-Cl bond, a more sophisticated catalyst system, often involving a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄, Cs₂CO₃), is generally required to facilitate the more challenging oxidative addition step.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7] Similar to the Suzuki coupling, the differential reactivity of the halogens in this compound can be exploited to achieve selective mono- or di-amination at the bromine positions.
Comparative Performance and Expected Yields:
| Substrate | Coupling Partner | Typical Catalyst System | Expected Yield (at C-Br) | Ref. |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand / Strong Base | High | [2][8] |
| 2,5-Dibromotoluene | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand / Strong Base | High | [9] |
| 3,6-Dichlorotoluene | Primary/Secondary Amine | Advanced Catalyst System | Moderate to High (demanding conditions) | [9] |
Causality Behind Experimental Choices:
Buchwald-Hartwig aminations often require a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos).[8] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilylamide) (LHMDS) is essential for deprotonating the amine, allowing it to coordinate to the palladium center.[7][8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Exploring Other Cross-Coupling Reactions: Sonogashira and Stille Couplings
While Suzuki and Buchwald-Hartwig reactions are the most prominently documented for substrates like this compound, other cross-coupling reactions are also theoretically possible, though may present greater challenges.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] Given the reactivity trend, a selective Sonogashira coupling at the C-Br positions of this compound is feasible. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11]
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound.[12] While effective, the toxicity of the organotin reagents has led to a decline in its widespread use in favor of alternatives like the Suzuki coupling.[13] Nevertheless, for specific applications, a selective Stille coupling at the C-Br positions of this compound could be achieved under appropriate conditions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 v/v/v), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 - 2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 equiv)
-
Anhydrous, deoxygenated toluene or dioxane
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and carefully quench with water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands out as a strategically valuable building block for the synthesis of complex polysubstituted aromatic compounds. Its utility is rooted in the predictable and exploitable difference in reactivity between its bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high-yielding and selective functionalization at the more labile C-Br positions, while preserving the C-Cl bond for subsequent transformations. This guide provides a foundational understanding and practical protocols to empower chemists to effectively harness the synthetic potential of this versatile reagent in their research and development endeavors.
References
- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 2. This compound (1000573-62-5) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An approach to 3,6-disubstituted 2,5-dioxybenzoquinones via two sequential Suzuki couplings. three-step synthesis of leucomelone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-2-chlorotoluene
For laboratory professionals engaged in advanced research and drug development, the synthesis and handling of complex molecules are routine. However, the lifecycle of these chemicals extends beyond their use in a reaction. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,6-Dibromo-2-chlorotoluene, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic hydrocarbon. Its structure, containing bromine and chlorine atoms on a toluene backbone, dictates its chemical behavior, potential hazards, and, consequently, its disposal pathway. While a specific, comprehensive toxicological profile for this exact isomer is not widely published, its classification as a halogenated organic compound and data from structurally similar chemicals provide a solid foundation for a rigorous risk assessment.[1][2]
Halogenated aromatic hydrocarbons can cause irritation to the skin and eyes and may be harmful if inhaled or swallowed.[3][4][5] Therefore, this compound must be handled with the appropriate engineering controls and personal protective equipment at all times.
Table 1: Key Data for this compound Disposal
| Parameter | Guideline & Rationale | Source(s) |
| Chemical Classification | Halogenated Organic Compound. The presence of carbon-halogen bonds is the defining characteristic for disposal segregation. | [1][6] |
| Waste Category | Hazardous Chemical Waste. Governed by EPA and local regulations for hazardous materials. | [7][8] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration. High-temperature incineration is required to ensure the complete destruction of halogenated compounds and prevent the formation of toxic byproducts like dioxins. | [6] |
| In-Lab Neutralization | Not Recommended. Chemical neutralization is complex and can generate equally hazardous byproducts. It should not be attempted outside of validated and approved procedures. | General Safety Principles |
| Container Type | Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene carboy). | [9][10] |
| Required Labeling | "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." All components in a mixed waste container must be listed. | [6][9][10] |
| Incompatible Wastes | Segregate from non-halogenated organic waste, strong acids, bases, and reactive oxidizing agents to prevent dangerous reactions within the waste container. | [10] |
Core Disposal Principles: The Causality of Segregation
The single most critical step in the disposal of this compound is segregation at the point of generation . The reason for this strict segregation is rooted in the required final treatment method. Halogenated wastes are typically destroyed via high-temperature incineration. If mixed with non-halogenated solvent streams, they can contaminate large volumes of waste, unnecessarily increasing disposal costs and complexity. Furthermore, improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent organic pollutants such as dioxins and furans.
Therefore, every protocol involving this compound must incorporate a dedicated waste stream for halogenated organics.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against direct exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[11][12]
-
Body Protection: A properly fastened laboratory coat.
Step 2: Prepare a Designated Waste Container
-
Select the Right Container: Obtain a clean, dry, and chemically compatible container designated for "Halogenated Organic Waste." Polyethylene carboys are a common and appropriate choice.[6]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," on the label. An accurate and legible label is a regulatory requirement and essential for the safety of everyone who will handle the container.[9][10]
Step 3: Transferring Waste
-
Use a Fume Hood: All transfers of this compound, whether pure or in solution, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11][13]
-
Avoid Splashes: Pour waste carefully and slowly to avoid splashing. Use a funnel if the container opening is small.
-
Secure the Container: Immediately after transferring the waste, securely fasten the cap on the container to prevent the release of vapors.
Step 4: Proper Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[10]
-
Secondary Containment: The SAA should include secondary containment (such as a large tub or tray) capable of holding the contents of the largest container in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible materials.
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill waste containers. A safe limit is around 80% of the container's capacity to allow for vapor expansion.
-
Schedule Pickup: Once the container is approaching full, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[9][10]
-
Documentation: Complete all required waste disposal forms and inventories as mandated by your institution and local regulations. Accuracy is paramount.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if warranted.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to surround and cover the spill. Do not use combustible materials like paper towels.[9][14]
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[9][15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[11]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound (1000573-62-5) for sale [vulcanchem.com]
- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wku.edu [wku.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. LCSS: BROMINE [web.stanford.edu]
- 15. echemi.com [echemi.com]
A Researcher's Guide to Personal Protective Equipment for Handling 3,6-Dibromo-2-chlorotoluene
Essential Safety and Handling Protocols for Laboratory Professionals
Hazard Identification and Risk Assessment
Halogenated aromatic compounds as a class are associated with a range of health hazards.[1] Based on the safety profiles of structurally similar chemicals, researchers should anticipate that 3,6-Dibromo-2-chlorotoluene may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[2][3][4] The toxicity of such compounds can increase with a higher degree of halogenation.[1] Therefore, a thorough risk assessment is a mandatory prerequisite for any handling of this substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) | Prevents skin contact which can lead to irritation or burns.[2][5] Ensure gloves are appropriate for the specific solvent and breakthrough time.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Body Protection | Chemically resistant lab coat or apron, and closed-toe shoes | Prevents skin contact and contamination of personal clothing.[2][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of potentially harmful vapors or dust. |
Operational Workflow: Step-by-Step Guidance
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Experimental Workflow Diagram
Caption: A typical workflow for safely handling this compound.
Procedural Steps:
-
Prepare the Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][6] The work area should be clean and free of clutter.
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the substance, using appropriate tools to minimize the risk of spills.[2]
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[2]
-
Decontaminate Glassware: After use, rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[2] This rinsate must be collected as hazardous waste.[2]
-
Segregate and Dispose of Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container.[6][7] Follow your institution's hazardous waste disposal procedures.[2]
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and notify your supervisor. If it is safe to do so, contain the spill using an appropriate absorbent material. All spill cleanup materials must be treated as hazardous waste. For any direct contact, flush the affected area with copious amounts of water and seek immediate medical attention.[8]
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated aromatic compounds is crucial to prevent environmental contamination.[2]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[5]
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[2]
-
Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[2]
By adhering to these stringent safety protocols, researchers can handle this compound and other halogenated aromatic compounds with the highest degree of safety and scientific integrity.
References
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
